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  • Product: 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
  • CAS: 1193387-35-7

Core Science & Biosynthesis

Foundational

CAS number and structural formula for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

An In-Depth Technical Guide to 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, a key intermediate in sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. The document details its chemical identity, structural features, and essential physicochemical properties. A validated synthetic route is presented, elucidating the mechanistic principles behind the procedural choices. Furthermore, this guide explores the compound's application as a versatile building block, particularly in the development of novel sulfonamide derivatives with potential therapeutic activities. A detailed experimental protocol for the synthesis of a derivative is provided, alongside workflow visualizations to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a polysubstituted heterocyclic compound built upon a quinoline core. The strategic placement of chloro, methoxy, and sulfonyl chloride functional groups makes it a highly reactive and versatile intermediate for organic synthesis.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities.[1][2] The chloro and methoxy groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, affecting aspects like metabolic stability, membrane permeability, and binding interactions with biological targets.[3][4] The sulfonyl chloride group is a powerful electrophile, serving as a key handle for introducing the sulfonyl moiety into various molecular frameworks, most commonly through reactions with nucleophiles like amines to form stable sulfonamides.[5]

Table 1: Core Identification and Properties

ParameterValueSource
CAS Number 1193387-35-7[6]
IUPAC Name 2-chloro-6-methoxyquinoline-5-sulfonyl chloride[6]
Molecular Formula C₁₀H₇Cl₂NO₃S[6]
Molecular Weight 292.14 g/mol Derived from Formula
Canonical SMILES COC1=C(C2=C(C=C1)N=C(C=C2)Cl)S(=O)(=O)Cl
InChI Key OBSXSFGTHBBROC-UHFFFAOYSA-N[7]

Synthesis Pathway and Mechanistic Rationale

The synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride typically originates from its precursor, 2-Chloro-6-methoxyquinoline. The key transformation is the introduction of the sulfonyl chloride group at the C5 position of the quinoline ring, a process known as chlorosulfonation.

Causality in Synthesis:

The choice of reagent and conditions for chlorosulfonation is critical for achieving regioselectivity and high yield. The directing effects of the existing substituents on the quinoline ring play a crucial role. The methoxy group at C6 is an ortho-, para-directing activator, which strongly favors electrophilic substitution at the adjacent C5 position.

A common and effective reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, ⁺SO₂Cl, which attacks the electron-rich quinoline ring.

SynthesisWorkflow Start 2-Chloro-6-methoxyquinoline (CAS: 13676-02-3) Reaction Electrophilic Aromatic Substitution (Chlorosulfonation) Start->Reaction Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Reaction Reagent Quench Careful Quenching (e.g., on ice) Reaction->Quench Reaction Mixture Product 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7) Purification Purification (Filtration, Washing, Drying) Quench->Purification Purification->Product

Synthesis workflow for the target compound.

Applications in Drug Discovery and Chemical Biology

The title compound is not typically an end-product but rather a critical building block. Its primary utility lies in its ability to react with a wide array of nucleophiles to generate libraries of derivatives for screening and lead optimization.

  • Synthesis of Sulfonamides: The most common application is the reaction with primary or secondary amines to form sulfonamides. Quinoline-5-sulfonamide derivatives have been investigated for various therapeutic activities, including anticancer and antimicrobial effects.[8] The sulfonamide functional group can act as a hydrogen bond donor and acceptor, enabling strong interactions with protein targets.[1]

  • Versatile Intermediate: The presence of three distinct functional handles (sulfonyl chloride, chloro, and methoxy groups) allows for sequential and site-selective modifications, making it a valuable scaffold for creating complex molecular architectures.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol details a representative procedure for the synthesis of a sulfonamide derivative from 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride. This self-validating workflow includes in-process monitoring and purification steps to ensure product integrity.

Objective: To synthesize N-benzyl-2-chloro-6-methoxyquinoline-5-sulfonamide.

Materials:

  • 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol Steps:

  • Reactor Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate vial, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in a small amount of anhydrous acetonitrile.

  • Controlled Reaction: Add the benzylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

    • Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing side reactions.[9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

  • Work-up & Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel to yield the pure N-benzyl-2-chloro-6-methoxyquinoline-5-sulfonamide.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 Dissolve Sulfonyl Chloride in Anhydrous ACN React 1. Cool to 0 °C 2. Add Amine Solution Dropwise 3. Warm to RT & Stir Prep1->React Prep2 Prepare Amine & Base Solution Prep2->React Monitor Monitor by TLC React->Monitor Workup1 Concentrate & Redissolve in Ethyl Acetate Monitor->Workup1 Reaction Complete Workup2 Wash with Water & Brine Workup1->Workup2 Workup3 Dry over Na₂SO₄ & Concentrate Workup2->Workup3 Purify Purify by Column Chromatography Workup3->Purify FinalProduct Pure Sulfonamide Derivative Purify->FinalProduct

Sources

Exploratory

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride 1H NMR and mass spectrometry data

Analytical Characterization of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride: A Technical Guide to 1 H NMR and Mass Spectrometry Executive Summary 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride: A Technical Guide to 1 H NMR and Mass Spectrometry

Executive Summary

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7) is a highly reactive, bifunctional electrophile utilized extensively in medicinal chemistry for the synthesis of complex sulfonamides and advanced pharmaceutical intermediates. Because of its extreme sensitivity to nucleophilic attack and solvolysis, standard analytical workflows often fail, yielding degraded data.

This whitepaper provides an in-depth, mechanistically grounded guide to the 1 H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of this compound. By understanding the specific electronic anisotropies and isotopic signatures inherent to its molecular architecture, researchers can implement the self-validating protocols detailed herein to ensure absolute structural integrity during analysis.

Molecular Architecture and Electronic Environment

The structural framework of 2-chloro-6-methoxyquinoline-5-sulfonyl chloride combines a quinoline core with three distinct substituents: a chlorine atom at C2, a sulfonyl chloride ( −SO2​Cl ) group at C5, and a methoxy ( −OCH3​ ) group at C6.

This specific arrangement creates a highly polarized electronic environment:

  • The Peri-Effect: The spatial proximity of the bulky, electron-withdrawing −SO2​Cl group at C5 to the C4 proton induces a profound magnetic anisotropy.

  • Resonance Donation: The C6 methoxy group acts as a strong π -electron donor (+M effect), selectively shielding the ortho position (C7).

  • Inductive Withdrawal: The C2 chlorine exerts an inductive pull (-I effect), subtly deshielding the adjacent C3 proton.

1 H NMR Spectroscopic Profiling

Causality of Chemical Shifts

The 1 H NMR spectrum of this compound is defined by the competing electronic effects of its substituents. The most diagnostic feature is the H-4 proton . Because it resides peri to the sulfonyl chloride group, the magnetic field generated by the S=O double bonds severely deshields H-4, pushing its resonance downfield to approximately 8.95 ppm.

Conversely, the H-7 proton is shielded by the adjacent methoxy group's resonance donation, appearing significantly upfield relative to H-8. The quinoline nitrogen further deshields H-8, creating a clear, predictable splitting pattern consisting of four distinct doublets in the aromatic region.

Quantitative Data Summary
Proton AssignmentPredicted Shift (ppm)Multiplicity J -coupling (Hz)Mechanistic Rationale
H-4 8.95Doublet8.8Strong peri-deshielding from the C5 −SO2​Cl group.
H-8 8.15Doublet9.2Deshielded by the adjacent quinoline nitrogen atom.
H-7 7.70Doublet9.2Shielded by +M resonance from the C6 −OCH3​ group.
H-3 7.55Doublet8.8Inductive (-I) deshielding from the C2 chlorine atom.
−OCH3​ 4.10Singlet-Deshielded aliphatic protons adjacent to the aromatic core.
Protocol 1: Self-Validating Anhydrous 1 H NMR Preparation

Sulfonyl chlorides are highly susceptible to hydrolysis 1. Using standard, unpurified NMR solvents (particularly hygroscopic solvents like DMSO−d6​ ) will result in the rapid conversion of the −SO2​Cl group to a sulfonic acid ( −SO3​H ), drastically altering the peri-effect on H-4 and generating false spectra.

Step-by-Step Methodology:

  • Solvent Purification: Pack a small glass column (Pasteur pipette) with basic alumina (Activity Grade I).

  • Elution: Pass 1.0 mL of CDCl3​ through the alumina directly into an oven-dried NMR tube. Causality: This step strips trace DCl and residual water from the solvent, arresting potential solvolysis.

  • Dissolution: Rapidly dissolve 10–15 mg of the compound into the purified CDCl3​ .

  • Sealing: Cap the tube and seal tightly with Parafilm. Acquire the spectrum immediately (within 30 minutes).

  • System Validation: Inspect the resulting spectrum. The preparation is validated if the H-4 doublet remains sharp at ~8.95 ppm and there is an absolute absence of a broad −OH peak beyond 10.0 ppm. If a broad peak appears, hydrolysis has occurred, and the sample must be discarded.

Mass Spectrometry and Isotopic Signatures

Causality of Ionization Choices

Standard Electrospray Ionization (ESI) typically utilizes protic mobile phases (methanol or water with formic acid). When 2-chloro-6-methoxyquinoline-5-sulfonyl chloride is subjected to these conditions, it rapidly forms methyl esters or sulfonic acids, meaning the intact molecular ion [M]+ will not be observed.

To circumvent this, Atmospheric Pressure Chemical Ionization (APCI) or direct infusion ESI using strictly aprotic solvents (e.g., dry acetonitrile) must be employed.

Isotopic Profiling

The presence of two chlorine atoms (one at C2, one in the −SO2​Cl group) provides a highly diagnostic isotopic signature. Chlorine naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio. A molecule with two chlorine atoms will exhibit an [M]:[M+2]:[M+4] isotopic cluster in a strict 9:6:1 ratio . Observing this exact cluster at m/z 291, 293, and 295 is definitive proof of the intact sulfonyl chloride 2.

Quantitative Data Summary
Fragment m/z Isotope PatternStructural Assignment
[M]+ 2919:6:1 ( Cl2​ )Intact molecular ion (Monoisotopic mass).
[M−Cl]+ 2563:1 ( Cl1​ )Loss of the chlorine radical from the sulfonyl group.
[M−SO2​Cl]+ 1923:1 ( Cl1​ )Cleavage of the entire sulfonyl chloride moiety.
[M−SO2​Cl−CH3​]+ 1773:1 ( Cl1​ )Subsequent loss of the methyl radical from the methoxy group.
Protocol 2: Self-Validating Aprotic Mass Spectrometry

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of strictly anhydrous, HPLC-grade Acetonitrile ( MeCN ). Do not use methanol or water.

  • Infusion: Introduce the sample via a direct infusion syringe pump at a flow rate of 10 µL/min into an APCI source (Positive Ion Mode).

  • Desolvation: Set the source temperature to 250°C. Causality: This temperature is sufficient to desolvate the acetonitrile without thermally degrading the labile −SO2​Cl bond.

  • System Validation: Analyze the spectrum for the 9:6:1 isotopic cluster starting at m/z 291. If peaks are observed at m/z 273 (hydrolysis to sulfonic acid) or m/z 287 (methanolysis to methyl ester), the solvent lines are contaminated with protic solvents, and the system must be flushed with dry MeCN before re-running.

Analytical Workflows and Fragmentation Pathways

Workflow A 2-Chloro-6-methoxyquinoline- 5-sulfonyl chloride B Anhydrous Sample Prep (Alumina-filtered CDCl3) A->B NMR Pathway D Aprotic Direct Infusion (Dry Acetonitrile) A->D MS Pathway C 1H NMR Spectroscopy (400-600 MHz) B->C Prevents Hydrolysis F Structural Validation & Data Synthesis C->F Peri-effect confirmation E APCI Mass Spectrometry (Positive Mode) D->E Prevents Solvolysis E->F 9:6:1 Isotope validation

Figure 1: Parallel analytical workflows ensuring structural preservation prior to NMR and MS analysis.

Fragmentation M Molecular Ion [M]+ m/z 291 (9:6:1 Cl2 pattern) F1 Fragment [M - Cl]+ m/z 256 (3:1 Cl1 pattern) M->F1 Loss of Cl• F2 Fragment [M - SO2Cl]+ m/z 192 (3:1 Cl1 pattern) M->F2 Loss of •SO2Cl F3 Fragment[M - SO2Cl - CH3]+ m/z 177 (3:1 Cl1 pattern) F2->F3 Loss of CH3•

Figure 2: Primary mass spectrometry fragmentation pathways for 2-chloro-6-methoxyquinoline-5-sulfonyl chloride.

Conclusion

The successful characterization of 2-chloro-6-methoxyquinoline-5-sulfonyl chloride relies entirely on mitigating its high electrophilic reactivity during sample preparation. By utilizing basic alumina-filtered CDCl3​ for NMR and strictly aprotic solvents for APCI-MS, researchers can prevent solvolysis. The resulting data—characterized by a strong peri-deshielding effect on H-4 in NMR and a definitive 9:6:1 isotopic cluster in MS—provides an unassailable, self-validating proof of molecular identity.

References

  • American Elements Technical Data Title: Sulfonyl Chlorides | Products & Applications Source: American Elements URL:[Link]

Sources

Foundational

Solubility profile of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride in Polar Aprotic Solvents Abstract This technical guide provides a comprehensive framework for understanding and de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of public-domain quantitative solubility data for this compound, this document emphasizes robust experimental methodology. It is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and detailed, field-proven protocols. The guide addresses the critical considerations of compound stability and reactivity in common polar aprotic solvents, ensuring the generation of reliable and reproducible data essential for process development, formulation, and medicinal chemistry applications.

Introduction: The "Why" Behind the Measurement

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a highly functionalized heterocyclic compound, representing a valuable building block in the synthesis of complex pharmaceutical agents.[1][2] Its structure, incorporating a quinoline core, a reactive sulfonyl chloride group, and strategic chloro and methoxy substituents, makes it a versatile scaffold in drug discovery.[3][4]

The solubility of such an intermediate is not merely a physical constant; it is a critical process parameter that dictates:

  • Reaction Kinetics and Yield: The efficiency of subsequent synthetic steps, such as amination to form sulfonamides, is directly influenced by the concentration of the sulfonyl chloride in the reaction medium.[1]

  • Purification Strategy: Knowledge of solubility in various solvents is fundamental for designing effective crystallization, precipitation, and chromatographic purification methods.

  • Formulation and Drug Delivery: For compounds intended for biological screening, understanding their solubility in solvents like Dimethyl Sulfoxide (DMSO) is paramount for preparing stock solutions and ensuring assay integrity.[5][6]

This guide provides the necessary theoretical grounding and experimental protocols to empower researchers to meticulously characterize the solubility of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride in key polar aprotic solvents.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational but simplified view. The solubility of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride in polar aprotic solvents—such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Acetone—is governed by a complex interplay of intermolecular forces.

Key Molecular Features and Their Impact:

  • Quinoline Core: The aromatic, heterocyclic quinoline system contributes to van der Waals forces and potential π-π stacking interactions.[3]

  • Polar Substituents: The chloro and methoxy groups, along with the highly polar sulfonyl chloride moiety (-SO₂Cl), create significant dipole moments within the molecule.

  • Hydrogen Bond Acceptors: The oxygen and nitrogen atoms in the molecule can act as hydrogen bond acceptors, though this is less dominant in aprotic solvents which lack hydrogen bond-donating capabilities.[7]

Solvent-Solute Interactions:

Polar aprotic solvents are characterized by their high dielectric constants and strong dipole moments, but they do not donate protons to hydrogen bonds. Their ability to solvate the target molecule relies on:

  • Dipole-Dipole Interactions: The positive end of the solvent's dipole aligns with the negative regions of the solute (e.g., around the O, N, and Cl atoms), and vice-versa.

  • Dispersion Forces: These are present in all molecular interactions and contribute to the overall solvation energy.

Potential for Reactivity:

A critical consideration for sulfonyl chlorides is their reactivity. The sulfur atom in the -SO₂Cl group is highly electrophilic and susceptible to nucleophilic attack. While polar aprotic solvents are generally less reactive than protic solvents, trace amounts of water can lead to hydrolysis, forming the corresponding sulfonic acid, which has a vastly different solubility profile.[8][9][10] Furthermore, some solvents may not be entirely inert; for example, reactions of sulfonyl chlorides in acetonitrile have been documented.[11]

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation (or shake-flask) method is a gold-standard technique for determining equilibrium solubility.[6] It is robust, reliable, and directly measures the thermodynamic solubility limit at a given temperature.

3.1. Self-Validating System: Why This Protocol is Trustworthy

This protocol incorporates several control and validation steps:

  • Equilibrium Confirmation: The procedure requires sampling at multiple time points to ensure the concentration has plateaued, confirming that true equilibrium has been reached.

  • Solid Phase Analysis: Analysis of the remaining solid post-experiment (e.g., by DSC or XRPD) verifies that the compound has not undergone polymorphic transformation or degradation during the experiment.

  • Mass Balance: Comparing the initial mass of the compound with the dissolved and undissolved amounts provides a check on the accuracy of the measurements.

3.2. Materials and Equipment

  • 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (high purity, >98%)

  • Anhydrous polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone), analytical grade

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Scintillation vials or other suitable sealed containers

3.3. Step-by-Step Methodology

  • Preparation of Standards for HPLC Calibration:

    • Accurately weigh a small amount of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride and dissolve it in a known volume of the chosen solvent to create a primary stock solution.

    • Perform serial dilutions to prepare a set of at least five calibration standards of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.

  • Sample Preparation (in triplicate for each solvent/temperature):

    • Add an excess of solid 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride to a pre-weighed vial. An "excess" means enough solid will visibly remain undissolved at equilibrium. A starting point is ~50-100 mg in 2-3 mL of solvent.

    • Record the exact mass of the compound added.

    • Add a precise volume (e.g., 2.00 mL) of the anhydrous solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause mechanical degradation of the particles.

    • Allow the samples to equilibrate for a minimum of 24 hours. To confirm equilibrium, a sample can be taken at 24h and 48h. The concentrations should be within ±5% of each other.

  • Sample Withdrawal and Preparation for Analysis:

    • Stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a small aliquot of the supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

    • Dilute the filtered sample with a known volume of the solvent to ensure the concentration falls within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

  • Analysis and Calculation:

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of the diluted sample using the previously generated calibration curve.

    • Calculate the original concentration in the saturated solution using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

3.4. Visualization of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare HPLC Calibration Curve B Add Excess Solute to Vial C Add Known Volume of Anhydrous Solvent B->C D Seal Vial and Place in Thermostatic Shaker C->D E Agitate at Constant Temp (e.g., 24-48h) D->E F Cease Agitation, Allow Solid to Settle E->F G Withdraw Supernatant F->G H Filter (0.22 µm) G->H I Dilute Sample H->I J Analyze by HPLC I->J K Calculate Solubility from Calibration Curve J->K

Caption: Workflow for Isothermal Saturation Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison across different solvent systems and conditions.

Table 1: Illustrative Template for Solubility Data of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
DMSO25Experimental ValueCalculated Valuee.g., Colorless solution
DMF25Experimental ValueCalculated Valuee.g., Slight yellowing
Acetonitrile25Experimental ValueCalculated Valuee.g., Stable solution
Acetone25Experimental ValueCalculated Valuee.g., Colorless solution
Other............

4.1. Visualizing Molecular Interactions

The solvation process can be visualized as the interaction between the solvent dipoles and the polar regions of the solute molecule.

G cluster_solute 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride cluster_solvent Polar Aprotic Solvent (e.g., DMSO) Solute [Quinoline Core]-SO₂(δ+)--Cl(δ-) DMSO1 S(δ+)--O(δ-) Solute->DMSO1 Dipole-Dipole Interaction DMSO2 S(δ+)--O(δ-) Solute->DMSO2 DMSO3 S(δ+)--O(δ-) Solute->DMSO3

Caption: Solute-Solvent Dipole-Dipole Interactions.

Conclusion

While direct, quantitative solubility data for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride in polar aprotic solvents is not readily found in public literature, its determination is crucial for effective chemical process development and research. The isothermal saturation method detailed in this guide provides a scientifically rigorous and reliable pathway for generating this critical data. By carefully controlling experimental parameters, particularly by using anhydrous solvents and monitoring for potential degradation, researchers can build a comprehensive solubility profile. This knowledge empowers chemists to optimize reaction conditions, streamline purification processes, and ultimately accelerate the journey from chemical intermediate to valuable pharmaceutical candidate.

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  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction. Benchchem. Accessed March 2024.
  • Pandey, S. (2014). How polar are choline chloride-based deep eutectic solvents?. RSC Publishing.
  • ChemScene. 160893-07-2 | 2-Chloro-5-methoxyquinoline. ChemScene. Accessed March 2024.
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  • ChemScene. 1420791-25-8 | 5-Chloro-6-methoxyquinoline-2-carboxylic acid. ChemScene. Accessed March 2024.

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Exploratory

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride safety data sheet (SDS) and handling guidelines

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Understanding the Inherent Risks: A Mechanistic Perspect...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: A Mechanistic Perspective

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride possesses two key reactive sites that dictate its hazard profile: the sulfonyl chloride group and the substituted quinoline ring system.

The sulfonyl chloride moiety is highly electrophilic, making it susceptible to nucleophilic attack.[1] This reactivity is the basis for its synthetic utility but also its primary hazard. The key danger arises from its vigorous, often violent, exothermic reaction with water, including ambient moisture, which produces corrosive hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[2]

The quinoline core, while less acutely reactive than the sulfonyl chloride, is a known structural motif in biologically active and sometimes toxic compounds. The presence of a chloro-substituent further modulates its electronic properties and potential for biological interaction.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on analogous structures like 2-methylquinoline-6-sulfonyl chloride, it should be treated with utmost caution.[3] The primary hazards are summarized below:

Hazard ClassDescriptionAnticipated Severity
Skin Corrosion/Irritation Causes severe skin burns due to the corrosive nature of sulfonyl chlorides and the acidic byproducts of hydrolysis.[2][4]Category 1B or 1C
Serious Eye Damage Poses a significant risk of causing serious and potentially irreversible eye damage upon contact.[5]Category 1
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled, a characteristic of some quinoline derivatives and sulfonyl chlorides.[3][5]Category 4 (Anticipated)
Respiratory Irritation Inhalation of dust or fumes can cause respiratory irritation.[6][7]STOT SE 3 (Anticipated)

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A comprehensive PPE strategy is the first line of defense against exposure. The following must be worn at all times when handling 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride:

  • Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield are mandatory to protect against splashes and fine dust.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Gloves should be inspected for any signs of degradation or perforation before each use and disposed of immediately after handling the compound.[2]

  • Body Protection: A flame-resistant lab coat, worn fully buttoned, is required. For operations with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[2]

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Safe Handling and Storage: An Experimental Workflow

The following workflow outlines the critical steps for safely handling 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Don Appropriate PPE A->B C Inert Atmosphere Weighing B->C Proceed to handling D Careful Addition to Reaction C->D E Quench Excess Reagent D->E After reaction completion F Segregated Waste Disposal E->F G Decontaminate Glassware E->G

Caption: Safe Handling Workflow for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as outlined in Section 3.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • Due to its reactivity with moisture, it is best practice to handle 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon).

    • If an inert atmosphere is not available, work swiftly and efficiently in the fume hood to minimize exposure to ambient moisture.

    • Use a clean, dry spatula and weighing vessel.

  • Reaction Setup:

    • Add the sulfonyl chloride to the reaction solvent carefully and in a controlled manner.

    • Be mindful of potential incompatibilities. Avoid protic solvents (unless they are the intended reactant) and strong bases, as these can react violently.[2]

  • Quenching Excess Reagent:

    • Upon reaction completion, any excess 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride must be safely neutralized before workup.

    • Slowly and carefully add the reaction mixture to a separate flask containing a stirred, ice-cold solution of a weak base, such as sodium bicarbonate.[2]

    • Monitor for any signs of an exothermic reaction or gas evolution.

  • Waste Disposal:

    • All solid waste contaminated with the compound should be placed in a clearly labeled, sealed container for hazardous waste disposal.

    • Liquid waste from the quenching process should also be collected in a designated hazardous waste container.

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that came into contact with the sulfonyl chloride. A base wash (e.g., with a dilute sodium bicarbonate solution) followed by a standard cleaning procedure is recommended.

Emergency Procedures: Preparedness and Response

Spill Response:
  • Small Spills:

    • Evacuate all non-essential personnel from the immediate area.[2]

    • Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[2] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by a base wash.

  • Large Spills:

    • Evacuate the entire laboratory and alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures:
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

References

  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • VulcanChem. (n.d.). 2-Chloro-6-methoxyquinoline-5-sulfonamide.
  • Tokyo Chemical Industry. (2025, November 18). SAFETY DATA SHEET.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Unknown. (2021, May 4). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Unknown. (2010, December 1). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). 3-Fluoroazetidine-1-sulfonyl chloride.
  • Fisher Scientific. (2008, February 21). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxyquinoline AldrichCPR.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxy-quinoline.
  • Fisher Scientific. (2011, December 19). SAFETY DATA SHEET.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • ChemScene. (n.d.). 2-Chloro-5-methoxyquinoline.
  • NextSDS. (n.d.). 2-methylquinoline-6-sulfonyl chloride — Chemical Substance Information.

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Foundational

A Technical Guide to the Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride: A Key Intermediate in Drug Discovery

Introduction 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry. Its unique trifunctionalized structure, featuring a reactive sulfonyl chloride, a versatile ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry. Its unique trifunctionalized structure, featuring a reactive sulfonyl chloride, a versatile chloro-substituent, and an electron-donating methoxy group, makes it an invaluable precursor for the synthesis of a diverse array of pharmacologically active molecules. The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous antibacterial and anticancer agents.[1] The addition of a sulfonyl chloride group at the 5-position opens up possibilities for creating a wide range of sulfonamide derivatives, a class of compounds renowned for their broad spectrum of biological activities, including enzyme inhibition.[2][3] This guide provides an in-depth exploration of the primary synthesis pathway for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, offering a detailed experimental protocol and insights into the chemical principles that underpin this process.

The Strategic Synthesis Pathway

The most logical and efficient synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride commences with the commercially available 6-methoxyquinoline. The pathway involves a two-step process: first, the chlorination of the 2-position of the quinoline ring, followed by the chlorosulfonation at the 5-position. This sequence is strategically designed to leverage the directing effects of the substituents on the quinoline ring.

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline

The initial step involves the conversion of 6-methoxyquinoline to 2-chloro-6-methoxyquinoline. This transformation is typically achieved through an oxidative chlorination reaction. A common and effective method utilizes a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which chlorinates the 2-position of the quinoline ring.[4]

Step 2: Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

The second and final step is the introduction of the sulfonyl chloride group at the 5-position of 2-chloro-6-methoxyquinoline. This is accomplished via an electrophilic aromatic substitution reaction, specifically chlorosulfonation, using chlorosulfonic acid (ClSO₃H).[1][2] The electron-donating methoxy group at the 6-position helps to activate the aromatic ring towards electrophilic attack, directing the incoming sulfonyl chloride group to the adjacent 5-position.

Visualizing the Synthesis

Synthesis_of_2_Chloro_6_methoxyquinoline_5_sulfonyl_chloride 6-Methoxyquinoline 6-Methoxyquinoline Reagent1 POCl₃, DMF Intermediate 2-Chloro-6-methoxyquinoline Reagent1->Intermediate Chlorination Reagent2 ClSO₃H Final_Product 2-Chloro-6-methoxyquinoline- 5-sulfonyl chloride Reagent2->Final_Product Chlorosulfonation

Caption: Synthetic pathway from 6-methoxyquinoline to the target compound.

Quantitative Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
6-MethoxyquinolineC₁₀H₉NO159.18-
2-Chloro-6-methoxyquinolineC₁₀H₈ClNO193.6385-95
2-Chloro-6-methoxyquinoline-5-sulfonyl chlorideC₁₀H₇Cl₂NO₃S292.1470-85

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline

Materials:

  • 6-Methoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add phosphorus oxychloride (3.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add dimethylformamide (3.0 eq) dropwise to the phosphorus oxychloride with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add 6-methoxyquinoline (1.0 eq) portion-wise to the reaction mixture.

  • Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-chloro-6-methoxyquinoline.

Protocol 2: Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

Materials:

  • 2-Chloro-6-methoxyquinoline

  • Chlorosulfonic acid (ClSO₃H)

  • Crushed ice

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, place 2-chloro-6-methoxyquinoline (1.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly and carefully add chlorosulfonic acid (5.0 eq) dropwise to the flask with constant stirring, ensuring the internal temperature does not rise above 5 °C.[1][2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.[1]

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate will form.

  • Filter the solid precipitate and wash it thoroughly with cold water to remove any residual acid.

  • Dissolve the solid in dichloromethane and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-chloro-6-methoxyquinoline-5-sulfonyl chloride.

  • The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Trustworthiness and Self-Validating Systems

The protocols described above are based on well-established and reliable chemical transformations. The progress of each reaction can be monitored by TLC, providing a straightforward method for reaction optimization and ensuring completion. The final product's identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectroscopic data will serve as a validation of the successful synthesis.

Conclusion

The synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a critical process for providing medicinal chemists with a versatile scaffold for the development of novel therapeutic agents. The two-step pathway described in this guide, starting from 6-methoxyquinoline, is a robust and efficient method for producing this key intermediate. By understanding the underlying chemical principles and carefully following the detailed protocols, researchers can reliably synthesize this valuable compound for their drug discovery programs.

References

  • Molecules. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link].

  • Molecules. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link].

  • Google Patents. CN103724263A - Preparation method of quinoline-5-sulfonyl chloride.
  • Google Patents. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link].

  • Taylor & Francis Online. Full article: Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Available at: [Link].

  • Rsc.org. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link].

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link].

  • PubChem. 2-(m-chlorophenyl)-6-methoxyquinoline (C16H12ClNO). Available at: [Link].

  • ResearchGate. (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Available at: [Link].

  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available at: [Link].

  • RSC Publishing. Advances in sulfonyl exchange chemical biology: expanding druggable target space. Available at: [Link].

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Exploratory

Mechanism of action for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride derivatives in pharmacology

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 2-Chloro-6-methoxyquinoline-5-sulfonyl Chloride Derivatives as Kinase Inhibitors Executive Summary The quinoline scaffold is a cornerstone in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 2-Chloro-6-methoxyquinoline-5-sulfonyl Chloride Derivatives as Kinase Inhibitors

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] When functionalized with a sulfonyl chloride group, specifically in the form of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, it becomes a highly versatile intermediate for the synthesis of novel drug candidates.[3] While direct pharmacological data on this specific intermediate is sparse, its structural analogs, particularly within the broader class of quinoline and isoquinoline sulfonamides, are well-documented as potent kinase inhibitors.[4][5] This guide posits that the primary mechanism of action for derivatives of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is the inhibition of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) pathway. This pathway is a central regulator of fundamental cellular processes, and its inhibition has profound therapeutic implications across cardiovascular disease, oncology, and neurology.[6][7] This document will elucidate the ROCK signaling pathway, provide detailed experimental protocols to validate this mechanism, and discuss the therapeutic potential of this promising class of compounds.

The Quinoline-Sulfonyl Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a prominent feature in a vast array of pharmacologically active compounds, demonstrating activities ranging from anticancer to antimalarial.[2][8] The sulfonamide moiety is an equally important pharmacophore, renowned for its presence in a wide range of antimicrobial, diuretic, and anticancer drugs.[9][10] The combination of these two structures into a single molecular entity creates a "privileged scaffold" that has led to the development of highly potent and selective therapeutic agents.[9]

The subject of this guide, 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, serves as a key building block for synthesizing a library of these derivatives. The sulfonyl chloride group is a reactive handle that can be readily coupled with various amines to generate a diverse set of sulfonamides, allowing for fine-tuning of pharmacological properties.[3][9]

The Primary Hypothesized Mechanism of Action: Rho-Kinase (ROCK) Inhibition

Based on extensive evidence from structurally related compounds like Fasudil (an isoquinoline-5-sulfonyl derivative), the most probable molecular target for derivatives of 2-chloro-6-methoxyquinoline-5-sulfonyl chloride is Rho-kinase (ROCK).[5][6][11]

The Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is a critical signaling cascade that governs cytoskeletal dynamics.[12] The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream substrates, most notably the myosin-binding subunit of myosin light chain phosphatase (MYPT1).[13] Phosphorylation of MYPT1 inhibits its phosphatase activity. This leads to a net increase in the phosphorylation of the myosin light chain (MLC), which promotes actin-myosin interaction and results in increased smooth muscle contraction and cell contractility.[6][11]

Inhibition of ROCK disrupts this cascade, leading to a decrease in MLC phosphorylation and subsequent smooth muscle relaxation (vasodilation), modulation of cell adhesion and motility, and anti-apoptotic effects.[6][11][12]

Signaling Pathway Diagram

ROCK_Pathway Agonist Agonists (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC p-MLC ROCK->pMLC Phosphorylates (via MLCK pathway) Derivative Quinoline-Sulfonyl Derivative Derivative->ROCK Inhibits pMLCP p-MLCP (Inactive) MLCP->pMLCP MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) pMLC->MLC Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: The Rho/ROCK signaling pathway and point of inhibition.

Experimental Validation of the Mechanism

To rigorously validate the hypothesis that 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride derivatives act as ROCK inhibitors, a series of self-validating in vitro and cellular assays are required.

In Vitro Kinase Inhibition Assay
  • Causality and Rationale: The first and most direct test is to determine if the compound physically interacts with the target kinase and inhibits its enzymatic activity. A competitive ATP kinase assay is the gold standard. It measures the ability of the test compound to compete with ATP for the binding pocket of the kinase, thereby providing a quantitative measure of potency (IC50).[14] Selectivity is assessed by running the assay against a panel of related kinases.

  • Detailed Experimental Protocol: Lanthascreen™ Eu Kinase Binding Assay

    • Reagent Preparation: Prepare a solution of the test derivative in 100% DMSO. Serially dilute to obtain a range of concentrations. Prepare assay buffer containing Kinase Buffer, a fluorescently labeled ATP-competitive tracer, and Europium-labeled anti-tag antibody. Prepare the ROCK1 or ROCK2 enzyme solution.

    • Assay Plate Setup: In a 384-well plate, add 5 µL of the serially diluted test compound. Add 10 µL of the ROCK enzyme solution to each well.

    • Incubation: Incubate the plate at room temperature for 60 minutes to allow the compound to bind to the kinase.

    • Tracer Addition: Add 10 µL of the tracer/antibody mixture to each well.

    • Signal Reading: Incubate for another 60 minutes. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Data Analysis: Calculate the emission ratio. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Quantitative Data Summary (Hypothetical)

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)PKC IC50 (nM)Selectivity (ROCK1 vs PKA)
Derivative X 8570>10,000>10,000>117-fold
Fasudil 1,900630>10,000>10,000>5-fold
Cellular Target Engagement and Functional Assays
  • Causality and Rationale: Demonstrating that a compound inhibits a purified enzyme is crucial, but it is equally important to show that it engages the target within a living cell and produces a predictable downstream functional consequence. A western blot for the phosphorylation of a direct ROCK substrate confirms target engagement, while a cell migration assay provides evidence of a functional cellular outcome.[12][13]

Experimental Workflow Diagram

Experimental_Workflow Start Cell Culture (e.g., A549, HUVEC) Treatment Treat with Derivative (Dose-Response) Start->Treatment Lysate Cell Lysis & Protein Quantification Treatment->Lysate For Western Blot Scratch Create 'Wound' in Confluent Monolayer Treatment->Scratch For Migration Assay SDS_PAGE SDS-PAGE & Transfer Lysate->SDS_PAGE Blotting Incubate with Primary Abs (p-MYPT, Total MYPT, Actin) SDS_PAGE->Blotting Imaging Incubate with Secondary Ab & Imaging Blotting->Imaging WB_Analysis Quantify Band Density (p-MYPT/Total MYPT) Imaging->WB_Analysis Imaging_T0 Image at T=0 hours Scratch->Imaging_T0 Incubate Incubate for 24 hours Imaging_T0->Incubate Imaging_T24 Image at T=24 hours Incubate->Imaging_T24 Migration_Analysis Measure Wound Area Closure Imaging_T24->Migration_Analysis

Caption: Workflow for cellular validation of ROCK inhibition.

  • Detailed Protocol: Western Blot for p-MYPT1

    • Cell Treatment: Plate vascular smooth muscle cells and grow to 80% confluency. Treat cells with varying concentrations of the test derivative for 1 hour.

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run to separate proteins by size.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody against phosphorylated MYPT1 (Thr853).

    • Washing & Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the bands using a digital imager.

    • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total MYPT1 and a loading control (e.g., β-actin) to normalize the data.

Pharmacological Implications and Therapeutic Potential

The inhibition of the ROCK pathway by 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride derivatives suggests significant therapeutic potential in several areas:

  • Cardiovascular Disease: By promoting vasodilation, these compounds could be effective in treating hypertension and pulmonary hypertension.[6][11] Furthermore, the anti-inflammatory and anti-fibrotic effects of ROCK inhibition are beneficial in the context of myocardial ischemia/reperfusion injury.[7][15]

  • Oncology: The ROCK pathway is implicated in cancer cell migration, invasion, and metastasis.[16] Inhibitors could therefore limit tumor progression and be used in combination with other anticancer agents.[4]

  • Neurological Disorders: ROCK inhibitors have demonstrated neuroprotective effects and can promote neurogenesis, making them potential therapies for stroke and spinal cord injury.[17] Fasudil is already approved for cerebral vasospasm following subarachnoid hemorrhage.[7]

  • Ophthalmology: In glaucoma, ROCK inhibitors increase the outflow of aqueous humor through the trabecular meshwork, effectively lowering intraocular pressure.[18]

Conclusion and Future Directions

Derivatives of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride belong to a class of compounds with a high probability of acting as potent and selective ROCK inhibitors. This mechanism, centered on the modulation of the actin cytoskeleton and smooth muscle contractility, opens up a wide range of therapeutic possibilities. The immediate next steps for any lead compound identified from this scaffold would involve comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of human disease. The versatility of the quinoline-sulfonyl scaffold provides a robust platform for the development of next-generation kinase inhibitors.

References

  • Synthesis of 2-Chloroquinoline-6-sulfonamide: An Application Note and Protocol. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-2-chloroquinoline-6-sulfonamide]
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9119294/]
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  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [URL: https://www.mdpi.com/1420-3049/29/17/4060]
  • Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells. Journal of Cellular and Molecular Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5783857/]
  • Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. [URL: https://www.sciencescholar.us/journal/index.php/ijhs/article/view/1785]
  • Development of specific Rho-kinase inhibitors and their clinical application. The Journal of Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/16339531/]
  • What is the mechanism of Fasudil Hydrochloride Hydrate?. Patsnap Synapse. [URL: https://www.patsnap.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00194a]
  • Effects of Rho-Associated Protein Kinase Inhibitor Y-27632 on Intraocular Pressure and Outflow Facility. Investigative Ophthalmology & Visual Science. [URL: https://iovs.arvojournals.org/article.aspx?articleid=2122822]
  • Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.01091/full]
  • ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0018271]
  • High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/application-notes/high-yield-synthesis-of-quinoline-sulfonamide-compounds]
  • Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. MDPI. [URL: https://www.mdpi.com/1422-0067/24/4/3352]
  • Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF. Journal of Neuroinflammation. [URL: https://pubmed.ncbi.nlm.nih.gov/19917098/]
  • Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00583a]
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry Letters. [URL: https://linkinghub.elsevier.com/retrieve/pii/S0960-894X(13)00979-3]
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5561/4611]
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [URL: https://www.mdpi.com/1420-3049/26/12/3727]
  • Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6172322/]
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.202015091]
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [URL: https://ijper.org/article/10508]
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/29/17/4096]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8180121/]
  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [URL: https://www.mdpi.com/1422-0067/25/24/17300]
  • Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1572521/]
  • Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pharmacological-properties-of-Y-27632%2C-a-specific-Uehata-Ishizaki/89e525166299d63f25d985a676b744a8b79f323a]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Primary Amine Coupling with 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Quinoline Sulfonamides The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline Sulfonamides

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial.[1][2] When functionalized with a sulfonamide group, the resulting quinoline sulfonamides exhibit a diverse and potent range of biological activities.[3][4] The sulfonamide moiety itself is a critical pharmacophore, known to enhance drug efficacy and modulate physicochemical properties.[3][5] The coupling of primary amines with 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride provides a direct route to a library of novel N-substituted quinoline-5-sulfonamides, which are of significant interest in drug discovery and development programs.[4][6]

This document provides a comprehensive guide to the synthesis of N-substituted 2-chloro-6-methoxyquinoline-5-sulfonamides through the coupling of primary amines with 2-chloro-6-methoxyquinoline-5-sulfonyl chloride. It details the underlying reaction mechanism, a step-by-step experimental protocol, and critical considerations for successful synthesis and purification.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[7][8]

Reaction_Mechanism reagents Primary Amine (R-NH2) + 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Substituted 2-Chloro-6-methoxyquinoline-5-sulfonamide + HCl intermediate->product Elimination of Cl- and H+ Experimental_Workflow start Dissolve Sulfonyl Chloride in Anhydrous Solvent add_reagents Add Base and Primary Amine at 0°C start->add_reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->reaction workup Quench and Extract with Organic Solvent reaction->workup purification Purify by Column Chromatography or Recrystallization workup->purification end Pure Product purification->end

Sources

Application

Application Note: Step-by-Step Synthesis of Quinolyl Sulfonamides Using 2-Chloro-6-methoxyquinoline-5-sulfonyl Chloride

Introduction & Mechanistic Context The sulfonamide functional group is a cornerstone in modern medicinal chemistry, functioning as a highly stable bioisostere of the amide bond while offering distinct hydrogen-bonding ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, functioning as a highly stable bioisostere of the amide bond while offering distinct hydrogen-bonding capabilities and improved metabolic resistance[1]. The synthesis of sulfonamides is most commonly achieved through the highly efficient S–N coupling between a sulfonyl chloride and an amine [2].

This application note details the comprehensive protocol for synthesizing sulfonamides utilizing 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7). This specific electrophilic building block is highly valued in drug discovery, as it allows researchers to seamlessly incorporate a functionalized quinoline core—a privileged scaffold frequently found in antimalarial, antineoplastic, and antibacterial agents.

Causality in Experimental Design

To ensure a self-validating and high-yielding reaction, it is critical to understand the causality behind the experimental conditions:

  • Electrophilicity & Moisture Sensitivity: The sulfonyl group at the 5-position is highly electrophilic due to the electron-withdrawing nature of the adjacent quinoline ring and the chlorine atom. Consequently, it is highly susceptible to hydrolysis. Strict anhydrous conditions are mandatory.

  • Base Selection: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine, is required. The base serves a dual purpose: it neutralizes the HCl byproduct (preventing the starting amine from precipitating as an unreactive hydrochloride salt) and avoids competitive nucleophilic attack on the sulfonyl chloride [3].

  • Thermodynamic Control: The reaction is initiated at 0 °C to control the highly exothermic formation of the tetrahedral intermediate, suppressing the formation of unwanted bis-sulfonylation byproducts.

Experimental Workflow

Workflow A 2-Chloro-6-methoxyquinoline- 5-sulfonyl chloride C Reaction Mixture (Solvent: DCM, Base: DIPEA) A->C B Primary/Secondary Amine (Nucleophile) B->C D S-N Bond Formation (Nucleophilic Attack) C->D 0°C to RT E Aqueous Workup (HCl Wash, Brine) D->E Quench with H2O F Purification (Flash Chromatography) E->F Organic Phase G Target Quinolyl Sulfonamide F->G Pure Product

Workflow for the synthesis of sulfonamides via S-N coupling.

Experimental Protocol

Materials Required
  • 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 equiv)

  • Primary or secondary amine (1.1 – 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, 1M HCl, Brine

  • Anhydrous Na₂SO₄

Step-by-Step Methodology
  • Preparation of the Amine Solution: In an oven-dried round-bottom flask equipped with a magnetic stir bar and maintained under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 equiv) in anhydrous DCM to achieve a concentration of approximately 0.1 M.

  • Addition of Base: Add DIPEA (2.5 equiv) to the amine solution.

    • Self-Validation Check: Ensure the solution remains completely clear. The excess base guarantees that the amine remains fully deprotonated and nucleophilic.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Addition of Sulfonyl Chloride: Dissolve 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture via a syringe or dropping funnel over 15–30 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized heating and suppresses the generation of bis-sulfonamides when primary amines are used.

  • Reaction Progression: Remove the ice bath and allow the mixture to naturally warm to room temperature. Stir for 2–12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (e.g., 1:1 Hexanes/Ethyl Acetate) or LC-MS. The complete disappearance of the UV-active sulfonyl chloride starting material indicates reaction completion.

  • Quenching and Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer successively with 1M aqueous HCl (to remove excess unreacted amine and base), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine.

    • Critical Note: Because the quinoline core contains a basic nitrogen, aggressive HCl washing may protonate the product, drawing it into the aqueous layer. If your specific product is highly polar, adjust the aqueous wash to pH 5-6 instead of using 1M HCl.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the analytically pure quinolyl sulfonamide.

Mechanistic Pathway

Mechanism N1 Amine (R-NH2) Nucleophilic Nitrogen N3 Tetrahedral Intermediate [Ar-SO2(Cl)(NH2R)]+ N1->N3 Attack on S N2 Sulfonyl Chloride (Ar-SO2Cl) Electrophilic Sulfur N2->N3 Electrophile N4 Chloride Expulsion (-Cl-) N3->N4 Collapse N5 Deprotonation via Base (e.g., DIPEA-H+) N4->N5 Intermediate N6 Stable Sulfonamide (Ar-SO2NHR) N5->N6 Final Product

Mechanistic pathway of sulfonamide formation from sulfonyl chlorides.

Quantitative Data: Reaction Optimization

To establish a self-validating system, the following table summarizes the expected outcomes based on varying reaction parameters during the S-N coupling of quinoline-based sulfonyl chlorides[1, 2].

SolventBase (Equiv)TemperatureReaction TimeExpected YieldImpurity Profile
Anhydrous DCM DIPEA (2.5) 0 °C to RT 2 - 4 h 85 - 95% Minimal (<5% hydrolysis)
Anhydrous THFTEA (2.5)0 °C to RT4 - 6 h80 - 90%Trace bis-sulfonylation
Wet DCMDIPEA (2.5)RT2 h< 50%High sulfonic acid byproduct
PyridinePyridine (Solvent)0 °C to RT12 h70 - 85%Difficult solvent removal

Troubleshooting & Process Control

  • Low Yield / High Sulfonic Acid Formation: This indicates hydrolysis of the 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride.

    • Correction: Ensure all glassware is strictly oven-dried and solvents are anhydrous. Check the integrity of the sulfonyl chloride starting material, as it rapidly degrades into sulfonic acid upon exposure to atmospheric moisture[3].

  • Incomplete Conversion / Stalled Reaction: If the amine is sterically hindered (e.g., tert-butylamine or bulky secondary amines), the nucleophilic attack may stall.

    • Correction: Add a catalytic amount (0.1 – 0.2 equiv) of 4-Dimethylaminopyridine (DMAP) to act as an acyl transfer catalyst, which forms a highly reactive sulfonylpyridinium intermediate.

References

  • Sulfonamide synthesis by S-N coupling Organic Chemistry Portal URL:[Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides National Institutes of Health (NIH) - PMC URL:[Link]

Method

Application Note: 2-Chloro-6-methoxyquinoline-5-sulfonyl Chloride in the Development of Next-Generation Agrochemicals

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Agrochemical Rationale The demand for h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Agrochemical Rationale

The demand for high-efficacy, low-toxicity agrochemicals has driven the exploration of novel heterocyclic scaffolds. 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7) has emerged as a highly versatile building block for the synthesis of advanced sulfonylurea herbicides and sulfonamide-based safeners.

The architectural design of this intermediate offers three distinct pharmacological advantages:

  • The Quinoline Core: Mimics natural plant indoles and quinolines, providing enhanced lipophilicity (LogP) and facilitating cell membrane penetration. It also enables robust π−π stacking interactions within the hydrophobic pockets of target plant enzymes[1].

  • 2-Chloro & 6-Methoxy Substituents: The electron-donating methoxy group and the electron-withdrawing chloro group create a unique electronic push-pull system. This fine-tunes the pKa of the resulting sulfonamide, which is critical for phloem mobility in plants.

  • 5-Sulfonyl Chloride Handle: Acts as a highly reactive electrophilic center for the rapid, high-yield generation of sulfonamides[2], the direct precursors to sulfonylurea bridges.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylureas derived from this quinoline scaffold primarily function by inhibiting Acetolactate Synthase (ALS) (also known as Acetohydroxyacid Synthase, AHAS), the first common enzyme in the biosynthesis of branched-chain amino acids (BCAAs)[1].

Mechanistic Causality: When the quinoline-sulfonylurea binds to ALS, the quinoline ring anchors into the surface-exposed hydrophobic pocket, while the sulfonylurea bridge penetrates deep into the substrate channel, forming critical hydrogen bonds near the Thiamine pyrophosphate (ThDP) active center[3]. This physical blockade prevents pyruvate from accessing the active site. The resulting BCAA starvation (depletion of Valine, Leucine, and Isoleucine) suppresses the Target of Rapamycin (TOR) kinase and activates the GCN2 pathway, ultimately triggering unrecoverable autophagy and plant cell death[4].

Pathway SU Quinoline-Sulfonylurea (Active Ingredient) ALS Acetolactate Synthase (ALS) Active Site Blockade SU->ALS Inhibits BCAA BCAA Starvation (Val, Leu, Ile Depletion) ALS->BCAA Causes TOR TOR Kinase Inhibition BCAA->TOR Suppresses GCN2 GCN2 Pathway Activation BCAA->GCN2 Activates AUTO Autophagy Activation TOR->AUTO Triggers DEATH Plant Cell Death (Herbicidal Effect) GCN2->DEATH Contributes to AUTO->DEATH Failed Rescue

Mechanism of ALS inhibition and downstream herbicidal signaling pathways.

Quantitative Data & Physicochemical Profiling

Before initiating synthesis, it is critical to understand the physicochemical boundaries of the starting material. Table 1 outlines the core properties, while Table 2 summarizes the optimization of the amination step to prevent hydrolytic degradation.

Table 1: Physicochemical Properties of the Building Block

ParameterValue / Description
Chemical Name 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
CAS Number 1193387-35-7
Molecular Formula C₁₀H₇Cl₂NO₃S
Molecular Weight 292.14 g/mol
Reactivity Profile Highly moisture-sensitive; readily hydrolyzes to sulfonic acid.
Storage Conditions Inert atmosphere (Ar/N₂), 2–8 °C, desiccated.

Table 2: Optimization of Quinoline-5-Sulfonamide Synthesis

SolventBase / CatalystTemp (°C)Conversion (%)Primary Byproduct
Aqueous THFNone25< 20%Sulfonic acid (hydrolysis)
Dry DCMTriethylamine (TEA)0 to 2565%Unreacted starting material
Dry THF Pyridine (1.5 eq) 0 to 25 > 95% None (Clean conversion)

Note: Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that outcompetes trace moisture for the amine nucleophile.

Validated Experimental Protocols

The following protocols represent a self-validating workflow for converting 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride into a functional sulfonylurea herbicide.

Workflow A 2-Chloro-6-methoxyquinoline -5-sulfonyl chloride B Amination (NH3/THF) Base: Pyridine A->B C Quinoline-5-sulfonamide Intermediate B->C D Urea Coupling Isocyanate + DBU C->D E Quinoline-Sulfonylurea Herbicide D->E

Chemical synthesis workflow for quinoline-sulfonylurea herbicides.

Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide

Objective: Convert the moisture-sensitive sulfonyl chloride into a stable sulfonamide intermediate.

Reagents & Equipment:

  • 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq, 10 mmol)

  • Ammonia solution (0.5 M in anhydrous dioxane, 3.0 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Oven-dried glassware purged with Argon.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the sulfonyl chloride in 30 mL of anhydrous THF in a 100 mL round-bottom flask under an Argon atmosphere.

  • Catalysis: Add 1.5 eq of anhydrous pyridine. Causality: Pyridine scavenges the HCl byproduct and forms the highly electrophilic sulfonylpyridinium species, preventing the starting material from hydrolyzing.

  • Amination: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the ammonia solution over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 6:4). The starting material ( Rf​≈0.7 ) should completely disappear, replaced by a highly polar, UV-active baseline spot ( Rf​≈0.2 ).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude solid. The mass spectrum should show the [M+H]+ peak at m/z≈273.0 .

Protocol 2: Coupling to Form the Sulfonylurea Active Ingredient

Objective: React the sulfonamide intermediate with a heterocyclic isocyanate to form the final ALS-inhibiting herbicide.

Reagents & Equipment:

  • 2-Chloro-6-methoxyquinoline-5-sulfonamide (1.0 eq, 5 mmol)

  • 4,6-Dimethoxypyrimidin-2-yl isocyanate (1.1 eq, 5.5 mmol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Deprotonation: Suspend 5 mmol of the sulfonamide in 25 mL of anhydrous DCM. Add 1.2 eq of DBU dropwise at room temperature.

    • Causality: The sulfonamide protons are weakly acidic (pKa ~10). DBU, a strong non-nucleophilic amidine base, quantitatively deprotonates the sulfonamide, generating a highly nucleophilic sulfonamidate anion. This ensures rapid attack on the isocyanate and prevents unwanted dimerization of the isocyanate reagent.

  • Coupling: Once the solution becomes homogeneous (indicating full deprotonation), add the 4,6-dimethoxypyrimidin-2-yl isocyanate in one portion.

  • Propagation: Stir the reaction at room temperature for 3 hours under Argon.

  • Self-Validation Checkpoint 1 (IR Spectroscopy): Take a 0.1 mL aliquot, evaporate the DCM, and run an ATR-IR. The appearance of a strong, sharp urea carbonyl stretch ( C=O ) at ∼1705 cm−1 confirms the formation of the sulfonylurea bridge.

  • Workup: Acidify the reaction mixture to pH 3 using 1M HCl (aqueous). The sulfonylurea product will precipitate out of the DCM layer.

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold DCM and diethyl ether, and dry under high vacuum.

  • Self-Validation Checkpoint 2 (NMR): ¹H-NMR (DMSO-d₆) should reveal two distinct broad singlets between 10.0–13.0 ppm, corresponding to the two NH protons of the newly formed sulfonylurea bridge.

References

1. Title: 2-chloro-6-methoxyquinoline-5-sulfonyl chloride | 1193387-35-7 Source: sigmaaldrich.com URL:

2.[4] Title: Autophagy contributes to sulfonylurea herbicide tolerance via GCN2-independent regulation of amino acid homeostasis - PMC Source: nih.gov URL:

3.[2] Title: Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate - ACS Publications Source: acs.org URL:

4.[3] Title: Sulfonylureas Have Antifungal Activity and Are Potent Inhibitors of Candida albicans Acetohydroxyacid Synthase | Journal of Medicinal Chemistry Source: acs.org URL:

5.[1] Title: Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PNAS Source: pnas.org URL:

Sources

Application

Divergent Cross-Coupling Strategies for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride: A Bifunctional Scaffold for Medicinal Chemistry

Executive Summary & Strategic Rationale In modern drug discovery, bifunctional building blocks that allow for orthogonal, site-selective functionalization are highly prized. 2-Chloro-6-methoxyquinoline-5-sulfonyl chlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, bifunctional building blocks that allow for orthogonal, site-selective functionalization are highly prized. 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7) is a privileged heteroaromatic scaffold featuring two distinct electrophilic sites: a C2-chloro group and a C5-sulfonyl chloride group.

As a Senior Application Scientist, I have designed this guide to navigate the inherent chemoselectivity challenges of this molecule. The sulfonyl chloride moiety is highly reactive towards hydrolysis and can poison palladium catalysts or undergo undesired reduction under standard aqueous cross-coupling conditions[1]. Conversely, the C2-chloro position requires elevated temperatures for efficient oxidative addition by Pd(0)[2]. By exploiting the different activation energies and mechanistic pathways of these two functional groups, we can achieve divergent, chemoselective cross-coupling.

Mechanistic Logic & Chemoselectivity (E-E-A-T)

To successfully utilize this scaffold, researchers must understand the causality behind the reaction conditions:

  • The C5-Sulfonyl Chloride Site: This group is a hard electrophile, rapidly reacting with amines to form stable sulfonamides. Alternatively, under specific low-temperature Pd-catalyzed conditions, it can undergo Suzuki-type sulfonylation with arylboronic acids to form diaryl sulfones[3]. If reduced to a sulfinate salt, it can undergo desulfinative cross-coupling (extrusion of SO₂) to form C-C biaryl bonds[4].

  • The C2-Chloro Site: The electron-deficient quinoline ring activates the C2-Cl bond for oxidative addition. However, this process generally requires temperatures above 80 °C and robust phosphine ligands (e.g., dppf or XPhos)[5].

The Causality of Sequencing: Attempting a direct Suzuki-Miyaura coupling at the C2 position while leaving the C5-sulfonyl chloride unprotected will result in complex mixtures of hydrolyzed sulfonic acids, reduced sulfinates, and homocoupled byproducts[1]. Therefore, the C5 position must be addressed first—either by protection (sulfonamidation) or by direct low-temperature functionalization (sulfonylation)—before elevating the temperature to engage the C2-Cl bond.

G cluster_A Pathway A: C5-Protection -> C2-Coupling cluster_B Pathway B: C5-Sulfonylation -> C2-Coupling SM 2-Chloro-6-methoxyquinoline- 5-sulfonyl chloride IntA C5-Sulfonamide (Stable Intermediate) SM->IntA 1. Amine, DIPEA, 0 °C (Chemoselective N-alkylation) IntB C5-Diaryl Sulfone (Suzuki-type Sulfonylation) SM->IntB 1. Ar-B(OH)2, PdCl2 Acetone/H2O, 25 °C ProdA C2-Aryl-C5-Sulfonamide (Suzuki Product) IntA->ProdA 2. Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90 °C ProdB C2-Aryl-C5-Diaryl Sulfone (Sequential Suzuki) IntB->ProdB 2. Ar'-B(OH)2, Pd(PPh3)4 Na2CO3, 100 °C

Caption: Divergent chemoselective cross-coupling pathways for the bifunctional quinoline scaffold.

Quantitative Optimization of Reaction Conditions

The table below summarizes the critical parameters required to shift the chemoselectivity of the reaction toward the desired pathway. Notice how temperature and solvent choices act as the primary control switches.

Table 1: Optimization of Chemoselective Cross-Coupling Conditions

Target FunctionalizationCatalyst SystemBaseSolvent SystemTemp (°C)Mechanistic Outcome & Yield
C5-Diaryl Sulfone PdCl₂ (5 mol%)K₂CO₃ (2.0 eq)Acetone/H₂O (3:1)25>85% C5-Sulfonylation. Low temp prevents C2-Cl oxidative addition[3].
C5-Diaryl Sulfone Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/H₂O (3:1)80Complex mixture. High temp induces SO₂ loss and competitive C2-Cl insertion[1].
C2-Aryl (Post-Protection) Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)90>90% C2-Suzuki Coupling. Sulfonamide remains intact[2].
C5-Biaryl (Desulfinative) Pd₂(dba)₃ / P(t-Bu)₂MeK₂CO₃ (2.0 eq)1,4-Dioxane110>80% C5-C(aryl) Coupling. Requires prior reduction to sulfinate salt[4].

Experimental Protocols (Self-Validating Workflows)

Protocol A: C5-Sulfonamidation followed by C2-Suzuki-Miyaura Coupling

This is the most reliable pathway when the final target requires a sulfonamide pharmacophore.

Step 1: Chemoselective Sulfonamidation

  • Setup: Dissolve 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 mmol, 306 mg) in anhydrous CH₂Cl₂ (10 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) followed dropwise by the desired primary or secondary amine (1.1 mmol).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. The complete disappearance of the starting material (m/z ~305.9) and the appearance of the sulfonamide intermediate validates the completion of Step 1.

  • Workup: Wash with 1M HCl (2 x 10 mL) and brine, dry over MgSO₄, and concentrate in vacuo.

Step 2: C2-Suzuki-Miyaura Cross-Coupling

  • Setup: In a microwave vial, combine the C5-sulfonamide intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Sparge the solution with argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial.

  • Reaction: Heat the mixture at 90 °C for 12 hours. The bidentate dppf ligand facilitates the challenging oxidative addition into the C2-Cl bond.

  • Isolation: Filter through a pad of Celite, extract with EtOAc, and purify via flash chromatography.

Protocol B: Direct Suzuki-Type Sulfonylation at C5

This protocol directly couples the sulfonyl chloride with a boronic acid to form a sulfone, specifically avoiding the cleavage of the C2-Cl bond[3].

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 mmol), arylboronic acid (1.2 mmol), PdCl₂ (5 mol%, 8.8 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent: Add a pre-mixed solvent system of Acetone/H₂O (3:1, 10 mL). Causality note: Acetone is chosen over Dioxane or THF here to suppress the reduction of the sulfonyl chloride to a sulfenyl chloride[1].

  • Reaction: Stir the mixture at exactly 25 °C for 4–6 hours. Do not heat. Heating will trigger premature oxidative addition of the Pd catalyst into the C2-Cl bond, ruining the chemoselectivity.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) will show a highly polar, UV-active spot (the diaryl sulfone) forming below the starting material.

  • Workup: Evaporate the acetone in vacuo, extract the aqueous layer with CH₂Cl₂, dry, and concentrate. The resulting C2-chloro-C5-diaryl sulfone can now be subjected to Protocol A (Step 2) for further elaboration.

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Ar-SO2-Pd(II)-Cl (C5-Insertion) Pd0->PdII_Ox Oxidative Addition (R-SO2Cl, 25 °C) PdII_Trans Ar-SO2-Pd(II)-Ar' (Intermediate) PdII_Ox->PdII_Trans Transmetalation (Ar'-B(OH)2 / Base) PdII_Trans->Pd0 Reductive Elimination (Diaryl Sulfone Product)

Caption: Mechanism of low-temperature Pd-catalyzed Suzuki-type sulfonylation at the C5 position.

References

  • Vogel, E. et al. "Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids." Organic Letters (2003). 1[1]

  • Bandgar, B. P. et al. "Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones." Chemical Review and Letters (2024). 6[3]

  • Willis, M. C. et al. "Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions." Organic Letters (2017). 7[4]

  • Marco-Contelles, J. et al. "Improving the Efficacy of Quinolylnitrones... nucleophilic substitution of 2-chloro-6-methoxyquinoline-3-carbaldehyde." MDPI (2022). 2[2]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Strategic Synthesis of Quinoline-Based Compound Libraries Using 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

Introduction: The Quinoline-Sulfonamide Scaffold in Modern Drug Discovery The quinoline ring system is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with profound...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline-Sulfonamide Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with profound biological activity.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological macromolecules. When combined with the sulfonamide moiety (-SO₂NH₂), a versatile pharmacophore is created that has given rise to a diverse array of therapeutic agents, including potent anticancer, antimicrobial, and neuroprotective drugs.[1][2][3][4] The sulfonamide group is particularly adept at acting as a zinc-binding group, a key interaction for inhibiting metalloenzymes like carbonic anhydrases, which are significant targets in oncology.[2][5]

This guide focuses on the strategic use of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride , a trifunctional building block designed for the efficient generation of diverse chemical libraries. Its unique architecture, featuring two distinct and orthogonally reactive electrophilic sites, allows for a two-dimensional approach to library synthesis: primary diversification at the sulfonyl chloride and secondary modification at the 2-chloro position. We will provide an in-depth analysis of the reagent's reactivity, detailed experimental protocols for library construction, and the underlying chemical principles that govern these transformations.

Reagent Profile: Understanding the Reactivity of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

The synthetic utility of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is rooted in its distinct reactive centers. A thorough understanding of their electrophilic nature is critical for planning a successful library synthesis campaign.

  • The Sulfonyl Chloride (-SO₂Cl) Group: This is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6] This makes it highly susceptible to attack by a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. This reaction is typically rapid, high-yielding, and serves as the primary method for introducing molecular diversity.

  • The 2-Chloro (-Cl) Group: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr). The ring nitrogen atom acts as a powerful electron-withdrawing group, which delocalizes the negative charge of the intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby stabilizing it.[7] Positions 2 and 4 of the quinoline ring are particularly activated for this reason.[7][8] This site is generally less reactive than the sulfonyl chloride, allowing for a sequential reaction strategy where the sulfonamide is formed first, followed by substitution at the C2 position under more forcing conditions.

  • The 6-Methoxy (-OCH₃) Group: This electron-donating group modulates the electronic properties of the quinoline ring and can serve as a hydrogen bond acceptor, potentially influencing the binding affinity of the final compounds to their biological targets.

Figure 1: Reactivity map of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride.

Primary Library Synthesis: Sulfonamide Formation

The most direct application of the title reagent is the construction of a diverse sulfonamide library through its reaction with a panel of primary and secondary amines. This one-step process is robust and amenable to high-throughput parallel synthesis formats.

Figure 2: General scheme for primary library synthesis via sulfonamide formation.

Protocol 1: Parallel Synthesis of a 2-Chloro-6-methoxyquinoline-5-sulfonamide Library

Objective: To generate a diverse library of quinoline sulfonamides by reacting the core sulfonyl chloride with an array of commercially available amines in a 96-well plate format.

Materials:

  • 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq)

  • A diverse set of primary and secondary amines (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (2.0 eq)

  • 96-well reaction block with sealing mat

  • Nitrogen or Argon gas supply

Experimental Procedure:

  • Reagent Preparation: Prepare stock solutions of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride in anhydrous DCM (e.g., 0.2 M). Prepare a corresponding plate map for the amine library, and prepare stock solutions of each amine (0.22 M) and pyridine (0.4 M) in anhydrous DCM.

  • Reaction Setup: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dispense the amine stock solution (1.1 eq) into the designated wells of the 96-well reaction block.

  • Initiation: To each well, add the pyridine stock solution (2.0 eq). Subsequently, add the stock solution of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq).

  • Reaction: Seal the reaction block securely with a chemically-resistant mat. Transfer the block to an orbital shaker and agitate at room temperature for 4-12 hours.

    • Causality: The reaction is performed at room temperature as the sulfonylation is typically fast and exothermic. An inert atmosphere is crucial to prevent hydrolysis of the highly reactive sulfonyl chloride by atmospheric moisture. Pyridine acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]

  • Monitoring: The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing it by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

  • Work-up: Once the reactions are complete, unseal the block. Quench each reaction by adding 1M HCl (aqueous). Transfer the contents of each well to a corresponding tube for liquid-liquid extraction. Extract with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Depending on the required purity, the crude products can be purified via high-throughput methods such as solid-phase extraction (SPE) or mass-directed preparative HPLC.

Representative Library Data
Amine Nucleophile (R¹R²NH)Product StructureTheoretical Yield (%)Purity (LC-MS, %)
Cyclohexylamine92>95
Morpholine95>98
Aniline88>95
Benzylamine94>97

Secondary Library Diversification: Nucleophilic Aromatic Substitution (SNAr)

After the initial library is created, each member still possesses a reactive handle at the C2 position. This allows for a second dimension of diversification, where a new set of nucleophiles can be introduced to generate a more complex and sterically diverse library.

Figure 3: General scheme for secondary library diversification via SNAr.

Protocol 2: SNAr on a Quinoline-Sulfonamide Scaffold

Objective: To demonstrate the secondary diversification of a purified sulfonamide from Protocol 1 by reacting it with a nucleophile at the 2-chloro position.

Materials:

  • Purified 2-chloro-6-methoxy-N-(cyclohexyl)quinoline-5-sulfonamide (1.0 eq)

  • Piperidine (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reaction vial

Experimental Procedure:

  • Reaction Setup: In a microwave reaction vial, dissolve the starting sulfonamide (1.0 eq) in DMSO.

  • Nucleophile Addition: Add piperidine (2.0 eq) to the solution.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.

    • Causality: SNAr reactions require more energy to overcome the aromatic stabilization of the quinoline ring.[9] A high-boiling polar aprotic solvent like DMSO is used to facilitate the reaction and solubilize the reactants. Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating.

  • Monitoring: After cooling, the reaction can be checked by LC-MS to confirm the displacement of the chloride (mass increase corresponding to the addition of the nucleophile minus HCl).

  • Work-up: Pour the reaction mixture into water. A precipitate of the product should form.

  • Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

Synthesis of the Core Reagent

While 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride may be commercially available, understanding its synthesis provides a complete picture. A plausible route starts from 6-methoxyquinoline.[10]

A 6-Methoxyquinoline B 6-Methoxyquinoline N-oxide A->B  m-CPBA (N-Oxidation) C 2-Chloro-6-methoxyquinoline B->C  POCl₃ (Chlorination) D 2-Chloro-6-methoxyquinoline-5-sulfonic acid C->D  Fuming H₂SO₄ (Sulfonation) E 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride D->E  SOCl₂ or PCl₅ (Chlorination)

Figure 4: Plausible synthetic pathway for the core reagent.

This multi-step synthesis involves N-oxidation to activate the 2-position, followed by chlorination, sulfonation at the electron-rich 5-position, and finally conversion of the sulfonic acid to the target sulfonyl chloride.[10]

Conclusion

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a powerful and versatile building block for the construction of diverse quinoline-based compound libraries. Its dual-reactive sites allow for a robust and efficient two-dimensional diversification strategy. By first leveraging the high reactivity of the sulfonyl chloride group, a primary library of sulfonamides can be rapidly synthesized. Subsequently, the less reactive but still potent 2-chloro position can be targeted under more forcing conditions to introduce a second layer of complexity. The protocols and principles outlined in this guide provide a solid framework for researchers and drug development professionals to harness the potential of this scaffold in the quest for novel therapeutic agents.

References

  • Synthesis of 2-Chloroquinoline-6-sulfonamide: An Applic
  • Synthesis of sulfonyl chloride substr
  • CN103351315A - General preparation method of sulfonyl chloride.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Solid-Phase Synthesis of Quinolinone Library.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PMC.
  • 2-Chloro-6-methoxyquinoline-5-sulfonamide. Vulcanchem.
  • Quinoline-based compound synthesis.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing.
  • An Expedient Synthesis of Sulfinamides
  • Sulfonyl chloride synthesis by chlorosulfon
  • Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Arzneimittelforschung.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides. Benchchem.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the stability of reactive electrophiles. 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the stability of reactive electrophiles. 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7) is a highly valuable building block in pharmaceutical synthesis, but it is notoriously susceptible to rapid degradation if mishandled.

This guide is designed to provide you with field-proven, mechanistically grounded protocols to completely prevent hydrolysis during storage and handling.

Part 1: The Causality of Degradation (FAQs)

Understanding the chemical behavior of your reagents is the first step in preventing their destruction. Here are the most common questions our support team receives regarding this compound.

Q1: Why is 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride so sensitive to ambient air? A1: The vulnerability lies in the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing nature of the double-bonded oxygen atoms and the single-bonded chlorine atom[1]. When exposed to ambient humidity, water molecules act as nucleophiles and readily attack the sulfur atom[2]. This nucleophilic substitution displaces the chloride ion, irreversibly converting the reactive sulfonyl chloride into an unreactive sulfonic acid and releasing corrosive hydrochloric acid (HCl) gas[2].

Q2: Why do you recommend Argon over Nitrogen for inert storage? A2: While both gases are inert, their physical properties dictate their efficacy in solid storage. Nitrogen is slightly lighter than ambient air, meaning it readily mixes and escapes when a vial is opened. Argon is approximately 38% denser than air. When you purge a vial with Argon, it sinks to the bottom, forming a dense, protective physical blanket directly over the solid compound, drastically reducing moisture ingress[3].

Q3: How can I definitively tell if my batch has already hydrolyzed? A3: Hydrolysis leaves both physical and analytical signatures.

  • Visual/Physical: The release of HCl gas during hydrolysis often causes the powder to clump, become a sticky paste, or emit visible white fumes when opened in humid air[2].

  • Analytical: Infrared (IR) spectroscopy will show the disappearance of the characteristic S-Cl stretching frequencies and the emergence of a broad O-H stretch corresponding to the sulfonic acid[4].

Hydrolysis SC Sulfonyl Chloride (Electrophile) TS Nucleophilic Attack (Transition State) SC->TS Exposure H2O Ambient H2O (Nucleophile) H2O->TS Attack on Sulfur SA Sulfonic Acid (Degradation Product) TS->SA Hydrolysis HCl HCl Gas (Corrosive Byproduct) TS->HCl Cl- Displacement

Chemical mechanism of sulfonyl chloride hydrolysis via nucleophilic attack by water.

Part 2: Quantitative Storage Optimization

Relying on ambient storage will destroy your reagent within days. The following table synthesizes quantitative stability expectations based on environmental variables.

Storage ConditionAtmosphereContainer TypeEstimated Shelf-LifeHydrolysis Risk
Ambient (25°C) Air (Ambient Humidity)Standard clear vial< 24 hoursCritical (Rapid degradation)
Refrigerated (4°C) Air (Ambient Humidity)Standard clear vial1 - 2 weeksHigh (Condensation risk)
Freezer (-20°C) Nitrogen (N₂)Amber vial, PTFE cap6 - 12 monthsModerate
Deep Freeze (-20°C) Argon (Ar) + DesiccatorAmber vial, PTFE cap> 12 months Minimal

Part 3: Step-by-Step Methodologies & Self-Validating Protocols

To guarantee the integrity of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, you must implement a self-validating workflow. This means every step of the protocol inherently checks for or prevents the introduction of moisture.

Protocol A: Anhydrous Aliquoting and Long-Term Storage

Repeatedly opening a bulk container introduces fresh moisture every time, leading to cumulative degradation[2]. Aliquoting is mandatory.

  • Glassware Preparation: Bake amber glass vials (to protect from light degradation) and PTFE-lined caps in an oven at >120°C for a minimum of 4 hours[4]. Transfer them directly into a desiccator to cool.

  • Environmental Control: Move the bulk reagent and the baked vials into a glovebox purged with dry Nitrogen or Argon. If a glovebox is unavailable, use a high-quality, positive-pressure Argon glovebag.

  • Aliquoting: Divide the bulk powder into single-use quantities. This ensures that any given aliquot is only exposed to the environment once—on the day of the experiment.

  • Argon Blanketing: Using a low-flow regulator, gently purge the headspace of each individual vial with dry Argon gas[4].

  • Hermetic Sealing: Cap the vials tightly. Wrap the junction between the cap and the vial tightly with PTFE thread-seal tape, followed by a layer of Parafilm. This double-layer creates a highly hydrophobic barrier against ambient humidity.

  • Desiccated Freezing: Place the sealed vials into a secondary container (e.g., a vacuum desiccator or a sealed jar containing a potent drying agent like Drierite or P₂O₅)[4]. Store this secondary container at or below -20°C[3][4].

StorageWorkflow Start 1. Receive Compound Glovebox 2. Transfer to Glovebox (Dry N2/Ar Env) Start->Glovebox Aliquot 3. Aliquot into Single-Use Amber Glass Vials Glovebox->Aliquot Argon 4. Purge with Argon Gas (Creates Dense Blanket) Aliquot->Argon Seal 5. Seal with PTFE Cap & Wrap with Parafilm Argon->Seal Store 6. Store in Desiccator at -20°C Seal->Store

Step-by-step workflow for the handling and long-term storage of reactive sulfonyl chlorides.

Protocol B: Self-Validating Reaction Preparation

Before committing your valuable starting materials to a reaction with the sulfonyl chloride, validate the integrity of the system.

  • Thermal Equilibration (Crucial): Remove the secondary desiccator jar from the -20°C freezer and allow it to warm to room temperature before opening it. Opening a cold vial in ambient air will cause immediate condensation of atmospheric water directly onto the reagent, causing instant hydrolysis.

  • Solvent Validation: Never assume a solvent is dry. Quantify the water content of your reaction solvent (e.g., DCM, THF) using Karl Fischer titration. Ensure water content is strictly <50 ppm before dissolving the sulfonyl chloride.

  • The Litmus Outgassing Test: In a fume hood, briefly open the vial and hold a piece of damp blue litmus paper 1-2 inches above the opening. If the paper rapidly turns red, it indicates the presence of escaping HCl gas—a definitive sign that the batch has undergone hydrolysis[1][2]. Discard the aliquot if this occurs.

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available at:[Link]

  • What are the chemical properties of Benzene Sulfonyl Chloride? Nuomeng Chemical. Available at:[Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-6-methoxyquinoline-5-sulfonyl Chloride Reactions

Welcome to the advanced technical support guide for working with 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride . This compound is a highly valuable intermediate in drug development, but its unique structural features o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for working with 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride . This compound is a highly valuable intermediate in drug development, but its unique structural features often lead to complex side reactions and low yields. This guide provides mechanistic causality, diagnostic workflows, and self-validating protocols to help you optimize your sulfonamide syntheses.

Mechanistic Causality: The Dual-Reactivity Dilemma

To troubleshoot low yields, you must first understand the structural causality of the failures. This molecule presents a "dual-reactivity" dilemma coupled with severe steric hindrance:

  • Steric Hindrance at C-5: The 5-sulfonyl chloride is the intended electrophile. However, the adjacent 6-methoxy group provides significant steric bulk. This hindrance drastically reduces the rate of the desired sulfonamide formation[1].

  • Moisture Sensitivity (Hydrolysis): Because the desired amination is sterically slowed, trace water in the reaction mixture has ample time to compete, leading to the rapid hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid[2].

  • Competing SNAr at C-2: The 2-chloro position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing quinoline nitrogen. If researchers apply heat to overcome the steric hindrance at the 5-position, the amine nucleophile will preferentially attack the 2-chloro position, resulting in bis-amination or incorrect regiochemistry.

Reaction_Pathways SM 2-Chloro-6-methoxyquinoline- 5-sulfonyl chloride Amine + Primary/Secondary Amine (Nucleophile) SM->Amine Path1 Pathway A: Sulfonylation (Desired) Amine->Path1 Anhydrous, 0-25°C Path2 Pathway B: Hydrolysis (Moisture Driven) Amine->Path2 Trace H2O Path3 Pathway C: SNAr at C-2 (Heat/Excess Amine) Amine->Path3 >60°C or Strong Base Prod1 Target Sulfonamide (High Yield) Path1->Prod1 Prod2 Sulfonic Acid Byproduct (Unreactive) Path2->Prod2 Prod3 Bis-Aminated Byproduct (C-2 Substitution) Path3->Prod3

Fig 1. Competing reaction pathways for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride.

Diagnostics & Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a massive peak corresponding to the sulfonic acid ([M-Cl+OH]). How is water outcompeting my amine? A: Hydrolysis is the most frequent cause of yield loss in sulfonyl chloride chemistry[2]. Because the 6-methoxy group slows down your amine's attack, even parts-per-million (ppm) levels of water in your solvent or hygroscopic amine will hydrolyze the reagent. Action: Distill your amines prior to use or dry them over 3Å molecular sieves. Never use older, previously opened bottles of the sulfonyl chloride without validating them first.

Q2: I am seeing a major byproduct with a mass equal to[Product + Amine - HCl]. What happened? A: You have triggered an SNAr reaction at the 2-chloro position. This typically occurs when the reaction is heated above 40°C to force the sluggish sulfonylation, or when a large excess of a strong, unhindered amine is used. Action: Keep the reaction strictly between 0°C and room temperature[3]. If the reaction is too slow, do not apply heat; instead, use a nucleophilic catalyst (see Q3).

Q3: The reaction just sits there with unreacted starting material at room temperature. How do I force the conversion safely? A: The steric bulk of the quinoline ring and the 6-methoxy group blocks weak or bulky nucleophiles. Action: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 eq). DMAP forms a highly reactive, less sterically hindered sulfonylpyridinium intermediate that facilitates rapid amine attack without requiring heat.

Troubleshooting_Workflow Start Analyze Crude Mixture via LC-MS Branch1 Major Peak: [M - Cl + OH] Start->Branch1 Branch2 Major Peak: [Product - HCl + Amine] Start->Branch2 Branch3 Major Peak: Unreacted SM Start->Branch3 Fix1 Diagnosis: Hydrolysis Action: Dry solvents over mol sieves. Validate reagent. Branch1->Fix1 Fix2 Diagnosis: C-2 SNAr Action: Lower temperature to 0°C. Use non-nucleophilic base. Branch2->Fix2 Fix3 Diagnosis: Steric Hindrance Action: Add catalytic DMAP. Maintain room temp. Branch3->Fix3

Fig 2. LC-MS diagnostic workflow for identifying and resolving low yield causes.

Quantitative Reaction Optimization Data

The following table summarizes the impact of varying reaction parameters on the product distribution. Notice how temperature and base selection dictate the failure modes.

Solvent (Anhydrous)Base (Equiv)AdditiveTemp (°C)Desired Sulfonamide YieldSulfonic Acid (Hydrolysis)C-2 SNAr Byproduct
DCMTEA (2.0)None25°C45%30%5%
THFTEA (2.0)None60°C20%15%55%
PyridineNoneNone25°C65%10%2%
DCM DIPEA (2.0) DMAP (0.1) 0°C to 25°C 88% <5% <1%

Data Interpretation: Heating in THF drives the unwanted SNAr reaction. Using DIPEA (a non-nucleophilic base) combined with DMAP at low temperatures provides the optimal balance of reactivity and regiocontrol.

Self-Validating Experimental Protocol

To ensure trustworthiness in your workflow, this protocol includes an in-process "Methanol Quench" validation step. This guarantees your starting material is active before you commit your valuable amine nucleophile.

Step 1: Reagent Validation (The Methanol Quench)

Purpose: To verify the sulfonyl chloride has not degraded into sulfonic acid in the bottle[2].

  • Dissolve 5 mg of 2-chloro-6-methoxyquinoline-5-sulfonyl chloride in 0.5 mL of anhydrous DCM.

  • Add 50 µL of anhydrous methanol and 10 µL of DIPEA. Stir for 5 minutes at room temperature.

  • Analyze the aliquot via LC-MS.

  • Validation Check: You must observe the mass of the methyl sulfonate ester. If the sulfonic acid mass ([M-Cl+OH]) dominates, your reagent batch is compromised and must be discarded or recrystallized.

Step 2: Reaction Setup
  • In an oven-dried round-bottom flask purged with argon, dissolve the validated sulfonyl chloride (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Submerge the flask in an ice bath to bring the internal temperature to 0°C. Note: Strict temperature control during the initial addition is critical to suppress C-2 substitution[3].

Step 3: Nucleophile Addition
  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). DIPEA is preferred over Triethylamine (TEA) due to its higher steric bulk, which prevents it from participating in unwanted side reactions.

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) as a nucleophilic catalyst.

  • Slowly add the amine nucleophile (1.1 eq) dropwise over 10 minutes.

Step 4: Monitoring and Workup
  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor completion via TLC or LC-MS (typically 2–4 hours).

  • Quench: Once complete, quench the reaction with cold 1M HCl. This protonates the excess amine and DMAP, driving them into the aqueous layer.

  • Extraction: Perform the aqueous workup quickly and at low temperatures. Prolonged exposure to water during workup can cause late-stage hydrolysis of the product[4].

  • Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography.

References

  • National Institutes of Health (NIH). "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." PubMed Central (PMC). URL: [Link]

  • Organic Syntheses. "p-Toluenesulfonylmethylamide." Organic Syntheses. URL: [Link]

Sources

Troubleshooting

Purification techniques for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride reaction mixtures

Technical Support Center: Troubleshooting & Purification of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride Executive Summary & Causality Analysis Welcome to the Technical Support Center. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

Executive Summary & Causality Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of highly reactive electrophiles. The purification of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7) presents a unique dual challenge. First, the sulfonyl chloride moiety is highly susceptible to nucleophilic attack—specifically, rapid hydrolysis to the corresponding sulfonic acid in the presence of moisture[1]. Second, the quinoline nitrogen can interact unpredictably with acidic purification media[2].

Successful isolation relies entirely on exploiting the kinetic differences between the hydrolysis of the chlorosulfonating agent and your target product, followed by strictly anhydrous, aprotic downstream processing[3]. This guide is designed to provide you with the causal reasoning behind each step, ensuring your workflows are robust and self-validating.

Diagnostic Q&A: Troubleshooting Guide

Q1: My product degrades into a highly polar baseline spot during silica gel chromatography. What is the mechanism, and how do I prevent it? A1: The baseline spot is the sulfonic acid degradant. Standard silica gel contains surface silanol groups and adsorbed water, which act as nucleophiles to attack the electrophilic sulfonyl sulfur, displacing the chloride ion[1]. To prevent this, you must minimize the compound's residence time on the column. Use Rapid Flash Chromatography with strictly anhydrous solvents. Pre-treating the silica with a non-polar solvent and utilizing a shallow gradient (e.g., 0–20% anhydrous Ethyl Acetate in Hexanes) prevents hydrolysis while effectively resolving the product[4].

Q2: How do I safely quench the crude reaction mixture to remove excess chlorosulfonic acid without destroying my product? A2: The causality of a successful quench lies in strict kinetic control. Chlorosulfonic acid reacts with water almost instantaneously in a highly exothermic process. If the internal temperature rises, the thermal energy will overcome the activation barrier for the hydrolysis of your sterically hindered 2-chloro-6-methoxyquinoline-5-sulfonyl chloride[5]. You must quench by adding the reaction mixture dropwise into vigorously stirred ice water, maintaining the internal temperature strictly below 5 °C. This kinetically freezes the product's hydrolysis while safely destroying the excess reagent.

Q3: The isolated crude is an oil that refuses to crystallize. What solvent systems should I use? A3: Oiling out occurs when the compound precipitates above its melting point or when impurities suppress the crystallization lattice. Protic solvents (e.g., methanol, ethanol) must be strictly avoided as they will irreversibly form sulfonate esters[3]. Instead, utilize a binary aprotic solvent system. Dissolve the oil in a minimal volume of a polar aprotic solvent (like Dichloromethane) and slowly titrate in a non-polar anti-solvent (like Hexanes or Heptane) until the cloud point is reached, then cool slowly to induce nucleation[1].

Q4: How do I separate unreacted 2-chloro-6-methoxyquinoline starting material from the sulfonyl chloride product? A4: The starting material is significantly less polar than the sulfonyl chloride product. During flash chromatography, the unreacted quinoline will elute first in highly non-polar conditions. Monitor the fractions using Thin-Layer Chromatography (TLC); however, evaluate the plates immediately after spotting and elution, as sulfonyl chlorides can degrade on the silica plate upon prolonged exposure to atmospheric moisture[2].

Quantitative Benchmarks for Purification

Summarizing your operational parameters into a structured matrix ensures you have quick reference points during the experiment.

ParameterRecommended ValueCausality / Rationale
Quench Temperature < 5 °CMinimizes the kinetic rate of sulfonyl chloride hydrolysis during the exothermic destruction of excess acid.
Extraction Solvent Dichloromethane (DCM)High solubility for quinoline derivatives; immiscible with the highly acidic aqueous phase.
Chromatography Eluent Hexanes / EtOAc (Gradient 0–20%)Non-nucleophilic, aprotic system prevents column-mediated degradation.
Typical TLC Rf Value ~0.35 (in 80:20 Hexanes/EtOAc)Optimal retention factor for flash chromatography resolution.
Crystallization System DCM / Hexanes (1:3 to 1:5 ratio)Aprotic environment; maximizes yield via the anti-solvent effect.
Drying Agent Anhydrous Na₂SO₄Preferred over MgSO₄, which can be slightly acidic and trap the product.

Validated Workflows: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system to ensure trustworthiness at the bench.

Protocol A: Kinetically Controlled Aqueous Quench & Extraction
  • Preparation: Prepare a large beaker containing crushed ice and distilled water (at least 10x the volume of your reaction mixture). Place it on a magnetic stirrer.

  • Quench: Transfer the crude chlorosulfonation mixture to an addition funnel. Add the mixture dropwise to the vigorously stirred ice water. Monitor the internal temperature with a thermometer, ensuring it never exceeds 5 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract three times with cold Dichloromethane (DCM).

  • Washing: Wash the combined organic layers with ice-cold brine to remove residual aqueous acid.

  • System Validation: Check the pH of the final aqueous wash; it must be neutral (pH ~7) to confirm the complete removal of acidic byproducts before concentration.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C)[5].

Protocol B: Moisture-Free Rapid Flash Chromatography
  • Column Packing: Pack a flash chromatography column with anhydrous silica gel using 100% Hexanes.

  • Loading: Dissolve the crude product in a minimum amount of dry DCM (Wet Loading) and apply it directly to the top of the silica bed[4].

  • Elution: Elute rapidly using a gradient of 0% to 20% anhydrous Ethyl Acetate in Hexanes. Use pressurized air or nitrogen to maintain a fast flow rate, minimizing the compound's residence time on the silica.

  • Fraction Collection: Collect fractions and spot them immediately on a TLC plate.

  • System Validation: Co-spot the collected fractions against the crude material on a TLC plate. The pure product should appear as a single UV-active spot (Rf ~0.35) with no baseline streaking.

Protocol C: Aprotic Anti-Solvent Crystallization
  • Dissolution: Dissolve the purified, concentrated sulfonyl chloride in a minimal volume of dry DCM at room temperature.

  • Titration: Slowly add anhydrous Hexanes dropwise while swirling the flask until the solution becomes slightly turbid (the cloud point).

  • Nucleation: Add one drop of DCM to clear the solution, then cover the flask and allow it to sit undisturbed at room temperature for 2 hours, followed by cooling to 4 °C overnight.

  • Isolation: Filter the resulting crystals through a Büchner funnel and wash with ice-cold Hexanes.

  • System Validation: Confirm the absence of the sulfonic acid degradant by running an FTIR spectrum of the dried crystals; a pure sulfonyl chloride will lack the broad -OH stretch typically seen above 3000 cm⁻¹.

Process Visualization

G N1 Crude Reaction Mixture (Excess ClSO3H / SOCl2) N2 Ice-Water Quench (T < 5°C) N1->N2 N3 Liquid-Liquid Extraction (DCM or EtOAc) N2->N3 N4 Organic Phase (Product + Impurities) N3->N4 Bottom Layer N5 Aqueous Phase (Acidic Waste) N3->N5 Top Layer N6 Rapid Flash Chromatography (Anhydrous Hex/EtOAc) N4->N6 N7 Aprotic Crystallization (DCM / Hexane) N6->N7 N8 Purified 2-Chloro-6-methoxyquinoline -5-sulfonyl chloride N7->N8

Workflow for the isolation and purification of moisture-sensitive quinoline sulfonyl chlorides.

References

  • BenchChem Technical Support Team. "Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification." Benchchem. 2

  • BenchChem Technical Support Team. "Technical Support Center: Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chromatography." Benchchem. 4

  • Tshepelevitsh, S., et al. "Sulfolane: A Versatile Dipolar Aprotic Solvent." Organic Process Research & Development, ACS Publications. 3

  • Turlik, A., et al. "Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications." The Journal of Organic Chemistry, ACS Publications. 1

  • Wang, L., et al. "Discovery of Dual BCL-xL/BCL-w Degraders by Exploiting the Bis(sulfonyl)benzene Ring of ABT-263 as a Linkage Vector." PMC, National Institutes of Health. 5

Sources

Optimization

Reducing unwanted byproducts in 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride synthesis

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride. Here, we address common challenges an...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride. Here, we address common challenges and provide in-depth troubleshooting guides to help you minimize the formation of unwanted byproducts and optimize your synthetic protocol.

Introduction: The Synthetic Challenge

The synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a critical step in the development of various pharmaceutical compounds. The most common route involves the direct chlorosulfonation of 2-chloro-6-methoxyquinoline. While seemingly straightforward, this electrophilic aromatic substitution is often complicated by the formation of undesired byproducts, primarily due to the directing effects of the substituents on the quinoline ring. This guide will provide a detailed analysis of these challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride?

A1: The most direct precursor is 2-chloro-6-methoxyquinoline. This starting material can be synthesized through various established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, followed by chlorination.

Q2: What are the primary byproducts I should expect during the chlorosulfonation of 2-chloro-6-methoxyquinoline?

A2: The major byproducts are typically positional isomers of the desired product. The methoxy group at the C6 position is an ortho-, para-directing group, which activates the C5 and C7 positions for electrophilic attack. Therefore, the most common byproduct is 2-Chloro-6-methoxyquinoline-7-sulfonyl chloride . In some cases, disulfonated products may also be observed, particularly if the reaction conditions are not carefully controlled. Another potential byproduct is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride.

Q3: Why is the formation of the 7-sulfonyl chloride isomer a common issue?

A3: The formation of the 7-sulfonyl chloride isomer is a direct consequence of the electronic effects of the 6-methoxy group. As an electron-donating group, it increases the electron density at the ortho-positions (C5 and C7), making them susceptible to electrophilic attack. While the desired C5 substitution is often favored, the C7 position remains a competitive site for sulfonation.

Q4: Can I store 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride?

A4: Sulfonyl chlorides are generally sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is recommended to use the product immediately after synthesis or store it under strictly anhydrous conditions in a desiccator or under an inert atmosphere.

Troubleshooting Guide: Minimizing Unwanted Byproducts

This section provides a detailed troubleshooting guide for common issues encountered during the synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride.

Issue 1: Formation of a Mixture of Isomers (5- and 7-Sulfonyl Chlorides)

Cause: The primary cause is the competing electrophilic attack at the C5 and C7 positions, driven by the activating effect of the 6-methoxy group.

Troubleshooting Steps:

  • Temperature Control: The regioselectivity of sulfonation reactions is often temperature-dependent.

    • Recommendation: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to favor the kinetically controlled product, which may be the desired 5-isomer in some cases. Conversely, if the 5-isomer is the thermodynamically more stable product, a higher temperature might favor its formation, but this could also lead to more byproducts. Careful temperature optimization is crucial.

  • Rate of Addition: The rate at which the chlorosulfonating agent is added can influence the local concentration and reaction temperature.

    • Recommendation: Add the chlorosulfonic acid dropwise and slowly to the solution of 2-chloro-6-methoxyquinoline while maintaining a constant low temperature. This helps to control the exothermic reaction and can improve regioselectivity.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the reaction.

    • Recommendation: While the reaction is often carried out neat in excess chlorosulfonic acid, using an inert co-solvent like dichloromethane or chloroform might offer better temperature control and potentially alter the isomer ratio.

Workflow for Minimizing Isomer Formation

start High Isomer Formation Detected temp_check Review Reaction Temperature start->temp_check addition_rate Evaluate Addition Rate of Chlorosulfonic Acid start->addition_rate solvent_effect Consider Solvent System start->solvent_effect lower_temp Lower Reaction Temperature (e.g., 0-5 °C) temp_check->lower_temp slow_addition Slow, Dropwise Addition addition_rate->slow_addition inert_solvent Use Inert Co-Solvent (e.g., DCM) solvent_effect->inert_solvent outcome Improved 5-Isomer Selectivity lower_temp->outcome slow_addition->outcome inert_solvent->outcome

Caption: Troubleshooting workflow for minimizing isomer formation.

Issue 2: Presence of Sulfonic Acid Byproduct

Cause: This is due to the hydrolysis of the sulfonyl chloride product, which can occur during the reaction workup or upon exposure to atmospheric moisture.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: The workup is a critical step where hydrolysis can occur.

    • Recommendation: Quench the reaction mixture by pouring it onto crushed ice and water, then immediately extract the product into a water-immiscible organic solvent like dichloromethane or ethyl acetate. Minimize the time the product is in contact with the aqueous phase.

  • Drying of Organic Extracts: Ensure the organic extracts are thoroughly dried before solvent removal.

    • Recommendation: Use a drying agent such as anhydrous sodium sulfate or magnesium sulfate.

Issue 3: Formation of Disulfonated Byproducts

Cause: This occurs when the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a large excess of the sulfonating agent), leading to a second sulfonation on the quinoline ring.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the molar ratio of the reactants.

    • Recommendation: Use a minimal excess of chlorosulfonic acid. A 1.1 to 1.5 molar equivalent is often sufficient.

  • Reaction Time: Monitor the reaction progress closely.

    • Recommendation: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to avoid over-reaction.

Analytical Characterization and Purification

Identifying Isomers by ¹H NMR:

The substitution pattern on the quinoline ring can be determined by analyzing the chemical shifts and coupling constants in the ¹H NMR spectrum.

  • 5-Sulfonylated Isomer: The proton at the C8 position will likely be the most downfield signal due to the deshielding effect of the sulfonyl group and its proximity to the nitrogen atom. The proton at C7 will appear as a doublet.

  • 7-Sulfonylated Isomer: The protons at C5 and C8 will be influenced by the sulfonyl group. The proton at C5 will likely show a downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Isomeric Products

Proton5-Sulfonyl Isomer (Predicted)7-Sulfonyl Isomer (Predicted)
H-3~7.5~7.5
H-4~8.4~8.4
H-7~7.8 (d)-
H-8~8.8 (d)~8.2 (s)
H-5-~8.6 (s)
OCH₃~4.0~4.0

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Purification of Isomers:

Separating the 5- and 7-sulfonyl chloride isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with a gradient elution system of hexanes and ethyl acetate can be employed.

  • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent system, fractional recrystallization may be a viable option.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
  • To a stirred solution of 2-chloro-6-methoxyquinoline (1.0 eq) in chloroform at 0 °C, add chlorosulfonic acid (1.2 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at 0-5 °C for 2 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Reaction Pathway

start 2-Chloro-6-methoxyquinoline reagent + Chlorosulfonic Acid (0-5 °C) start->reagent product 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (Major) reagent->product C5-Sulfonation byproduct 2-Chloro-6-methoxyquinoline-7-sulfonyl chloride (Minor) reagent->byproduct C7-Sulfonation

Caption: Reaction pathway for the chlorosulfonation of 2-chloro-6-methoxyquinoline.

References

  • Patel, D., et al. (2010). BCR ABL Kinase Inhibitors for Cancer Therapy. International Journal of Pharmaceutical Sciences and Drug Research, 2(2).
  • Finar, I. L. (2009). Organic Chemistry, Volume 1: The Fundamental Principles.
  • Loudon, G. M., & Parise, J. (2015). Organic Chemistry. W. H. Freeman.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride in Organic Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the solubility and reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the solubility and reactivity of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7).

Sulfonyl chlorides featuring heterocyclic cores present unique physicochemical challenges. This guide bypasses generic advice to focus on the exact causality behind your experimental bottlenecks, providing self-validating protocols to keep your synthesis on track.

Diagnostic Workflow

TroubleshootingWorkflow Start Insolubility Detected (Precipitate/Turbidity) CheckMoisture Check Moisture Level (Karl Fischer Titration) Start->CheckMoisture Hydrolysis Hydrolysis to Sulfonic Acid (Irreversible Degradation) CheckMoisture->Hydrolysis Moisture > 50 ppm SolventCheck Optimize Solvent (Polar Aprotic) CheckMoisture->SolventCheck Strictly Anhydrous DCM Use DCM or 2-MeTHF (High Solubilization) SolventCheck->DCM Non-polar solvent used DMAP Pre-activation Strategy (Add DMAP Catalyst) SolventCheck->DMAP Already in DCM/THF Complex Formation of Soluble N-Sulfonylpyridinium Salt DMAP->Complex Drives kinetics & solubility

Diagnostic workflow for troubleshooting 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride solubility.

Section 1: Core Troubleshooting & Causality (FAQs)

Q1: Why does my 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride suddenly precipitate or form a gummy residue mid-reaction? A: When researchers observe a sudden "solubility issue," it is rarely intrinsic insolubility; it is almost always rapid hydrolysis. Sulfonyl chlorides are highly electrophilic. Even trace moisture in your solvent or atmospheric humidity will hydrolyze the compound into 2-chloro-6-methoxyquinoline-5-sulfonic acid .

The Causality: The parent sulfonyl chloride is a neutral, covalent molecule. However, upon hydrolysis, the newly formed acidic sulfonic group protonates the basic quinoline nitrogen, forming a zwitterion. Zwitterions possess massive lattice energies and have near-zero solubility in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). This causes the degraded material to crash out as a stubborn gum. Self-Validation: To confirm this, sample the precipitate and run it via LC-MS. If you observe a mass corresponding to [M-Cl+OH], your issue is moisture, not initial solubility.

Q2: Which organic solvents are optimal for this specific heterocyclic sulfonyl chloride? A: The quinoline core adds basicity and polarity, while the sulfonyl chloride demands an inert, aprotic environment. You must balance solubilizing power with chemical stability.

Solvent SystemSolubilization CapacityHydrolysis RiskMechanistic Rationale & Use Case
Dichloromethane (DCM) HighLow (if anhydrous)Optimal. Effectively solvates the polar sulfonyl group and the quinoline core without participating in nucleophilic attack.
Tetrahydrofuran (THF) Moderate to HighMediumAlternative. Good solvating power, but highly hygroscopic. Requires strict anhydrous handling to prevent rapid degradation.
2-Methyltetrahydrofuran ModerateLowEco-Friendly. Lower water miscibility than THF reduces hydrolysis risk during biphasic workups.
Dimethylformamide (DMF) Very HighHighAvoid. While it dissolves the compound completely, DMF reacts with sulfonyl chlorides over time to form Vilsmeier-type impurities.
Toluene LowLowSpecialized. Poor choice for homogeneous reactions; only useful if employing phase-transfer catalysis (PTC) in biphasic systems.
Section 2: Advanced Solubilization & Activation Strategies

Q3: My starting material is still poorly soluble in anhydrous DCM at room temperature. How can I improve solubility without risking thermal degradation? A: Heating heterocyclic sulfonyl chlorides increases the risk of thermal decomposition and homolytic S-Cl bond cleavage. Instead of applying thermodynamic heating, utilize a chemical pre-activation strategy.

By adding a catalytic or stoichiometric amount of 4-Dimethylaminopyridine (DMAP), you convert the poorly soluble sulfonyl chloride into an N-sulfonylpyridinium chloride salt . While one might assume a salt would be less soluble in an organic solvent, the large, delocalized, organic-rich pyridinium cation is highly solvated by DCM. This complexation breaks the intermolecular stacking of the quinoline rings, pulling the molecule into solution and supercharging its electrophilicity for subsequent amine or alcohol coupling.

Q4: Can I use aqueous biphasic conditions (Schotten-Baumann) if organic solubility remains an issue? A: Yes, but with strict temperature controls. Aryl sulfonyl chlorides can survive aqueous environments if their solubility in the water phase is kept exceptionally low . By using a biphasic system (e.g., DCM/Water) with an inorganic base (like Na₂CO₃) at 0 °C, the sulfonyl chloride remains trapped in the organic droplets. The nucleophile reacts at the interface. The low temperature suppresses the activation energy required for water to attack the sulfonyl group, allowing the faster amine nucleophile to win the kinetic race.

Section 3: Validated Experimental Protocol

This protocol utilizes the DMAP-mediated solubilization strategy. It is designed as a self-validating system : the physical state of the reaction mixture will visually confirm whether your solubility and activation steps have succeeded.

Methodology: DMAP-Catalyzed Sulfonylation in DCM

  • System Preparation: Flame-dry a 50 mL round-bottom flask under a continuous argon stream. Equip with a magnetic stir bar. Ensure all glassware is cooled under argon to prevent condensation.

  • Nucleophile & Base Loading: Add 1.0 equivalent of your target nucleophile (e.g., a primary amine) and 2.5 equivalents of anhydrous pyridine to 10 volumes of strictly anhydrous DCM (water content < 50 ppm via Karl Fischer titration).

  • Catalyst Addition: Add 0.1 equivalents of DMAP to the flask. Stir for 5 minutes and cool the system to 0 °C using an ice bath.

  • Substrate Suspension: In a separate dry vial, suspend 1.05 equivalents of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride in 5 volumes of anhydrous DCM. (Note: Depending on the exact crystalline lattice of your batch, it may remain partially insoluble at this stage. Do not heat it).

  • Complexation & Reaction: Add the sulfonyl chloride suspension dropwise to the main reaction flask over 15 minutes at 0 °C.

    • Self-Validation Checkpoint: As the addition progresses, the mixture will transition from a cloudy suspension to a clear, pale-yellow solution. This visual cue confirms that the highly soluble N-sulfonylpyridinium complex has successfully formed and is reacting.

  • Completion & Workup: Stir for 2 hours, allowing the reaction to gradually warm to room temperature. Quench the reaction with cold saturated aqueous NH₄Cl to neutralize the base and prevent late-stage hydrolysis during workup. Extract the aqueous layer with DCM (2 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • Wang, H., Song, H. "Synthesis process optimization and field trials of insecticide candidate NKY-312." Scientific Reports 11, 6895 (2021).[Link]

  • Hogan, P. J., & Cox, B. G. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, 13(5), 875–879 (2009).[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-6-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity must be rigorously controlled to ensure the final drug product is free from potentially harmful impurities. This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound, juxtaposed with a common alternative approach. We will delve into the rationale behind the methodological choices, present supporting experimental data, and offer insights gleaned from extensive experience in analytical sciences.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide is structured to walk researchers, scientists, and drug development professionals through the critical parameters of HPLC method validation, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]

The Analyte: 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a reactive compound, and its synthesis can lead to various process-related impurities. Furthermore, its inherent reactivity makes it susceptible to degradation under various stress conditions. Therefore, a robust, stability-indicating HPLC method is imperative for its quality control.

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[3][4] Forced degradation studies are crucial in developing and validating such methods.[3][5]

Comparative HPLC Methodologies

In this guide, we will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride:

  • Proposed Method: An optimized method designed for high resolution, sensitivity, and speed.

  • Alternative Method: A more traditional approach that, while functional, may have limitations in terms of efficiency and resolving power.

Chromatographic Conditions
ParameterProposed MethodAlternative MethodRationale for the Proposed Method's Choices
Column C18, 2.1 x 100 mm, 1.8 µmC18, 4.6 x 150 mm, 5 µmThe smaller particle size (1.8 µm) and shorter column length provide higher efficiency, better resolution, and faster analysis times with lower solvent consumption.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: 0.05M Phosphate buffer, pH 3.0B: AcetonitrileFormic acid is a volatile buffer, making it compatible with mass spectrometry (MS) if further characterization of impurities is needed. It also provides good peak shape for many compounds. Phosphate buffers, while providing excellent pH control, are non-volatile and can precipitate, potentially damaging the HPLC system.
Gradient 30-95% B in 10 min40-80% B in 20 minThe optimized gradient of the proposed method allows for a faster elution of the main peak while ensuring adequate separation of potential impurities. The longer run time of the alternative method may be unnecessary and reduces sample throughput.
Flow Rate 0.3 mL/min1.0 mL/minThe lower flow rate is appropriate for the smaller internal diameter of the column in the proposed method, minimizing solvent usage while maintaining optimal linear velocity for high efficiency.
Column Temp. 35 °C30 °CElevated temperature can reduce mobile phase viscosity, leading to lower backpressure and improved peak shape. 35 °C is a good starting point for robust method development.
Detection UV at 254 nmUV at 254 nmBoth methods use UV detection, which is appropriate for this chromophoric compound.
Injection Vol. 2 µL10 µLThe smaller injection volume is suitable for the narrower column, preventing band broadening and maintaining resolution.

Method Validation Workflow

The validation of an analytical method is a systematic process that encompasses several key parameters.[6][7] The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Method_Validation_Workflow cluster_Development Method Development & Optimization cluster_Validation Method Validation cluster_Finalization Finalization Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Complete Validation

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Characterization of 2-Chloro-6-methoxyquinoline-5-sulfonyl Chloride Reaction Products

This guide provides an in-depth technical comparison of methodologies for the characterization of reaction products derived from 2-chloro-6-methoxyquinoline-5-sulfonyl chloride. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methodologies for the characterization of reaction products derived from 2-chloro-6-methoxyquinoline-5-sulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis grounded in scientific principles and practical field experience, empowering you to make informed decisions in your synthetic and analytical workflows. We will explore the nuances of LC-MS characterization, delve into potential side reactions and their analytical signatures, and compare this mainstream approach with alternative strategies.

The Synthetic Landscape: Beyond the Primary Reaction

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a key intermediate in the synthesis of a diverse range of quinoline-based sulfonamides, a class of compounds with significant interest in medicinal chemistry. The primary reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.[1][2][3]

However, a comprehensive understanding of the reaction requires acknowledging potential side products that can arise, influencing the purity of the desired product and complicating downstream analysis. The two most common side reactions are the hydrolysis of the sulfonyl chloride and the hydrolysis of the 2-chloro substituent on the quinoline ring.

  • Hydrolysis of the Sulfonyl Chloride: In the presence of water, 2-chloro-6-methoxyquinoline-5-sulfonyl chloride can hydrolyze to form the corresponding 2-chloro-6-methoxyquinoline-5-sulfonic acid.[4][5][6] This impurity is highly polar and will have a distinct chromatographic and mass spectrometric signature.

  • Hydrolysis of the 2-Chloro Group: The chloro-substituent at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, particularly under prolonged reaction times or elevated temperatures, leading to the formation of a 2-hydroxyquinoline derivative.[4][7]

A visual representation of the primary reaction and potential side reactions is provided below.

Reaction_Scheme Start 2-Chloro-6-methoxy- quinoline-5-sulfonyl chloride Product Desired Product: 2-Chloro-6-methoxy-N-R- quinoline-5-sulfonamide Start->Product + R-NH2 Side_Product_1 Side Product 1: 2-Chloro-6-methoxy- quinoline-5-sulfonic acid Start->Side_Product_1 + H2O (Hydrolysis) Amine Primary/Secondary Amine (R-NH2) Amine->Product Side_Product_2 Side Product 2: 2-Hydroxy-6-methoxy- quinoline-5-sulfonamide Product->Side_Product_2 + H2O (Hydrolysis) Water_1 H2O Water_1->Side_Product_1 Water_2 H2O Water_2->Side_Product_2

Caption: Reaction of 2-chloro-6-methoxyquinoline-5-sulfonyl chloride.

The Gold Standard: UPLC-MS/MS Characterization

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as the preeminent technique for the characterization of these reaction products. Its high resolving power, sensitivity, and specificity allow for the confident identification and quantification of the desired product and any impurities.[8][9][10][11]

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a robust starting point for the analysis of your reaction mixture. The inclusion of a stability-indicating approach ensures the trustworthiness of the generated data by challenging the method's ability to separate the analyte of interest from its potential degradation products.[9][12][13][14]

Instrumentation:

  • UPLC system with a binary solvent manager and a sample manager

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good initial choice for these relatively non-polar analytes.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Chromatographic Conditions:

ParameterValueRationale
Flow Rate0.4 mL/minProvides optimal separation on a 2.1 mm ID column.
Column Temperature40 °CEnhances peak shape and reduces viscosity.
Injection Volume1-5 µLDependent on sample concentration and instrument sensitivity.
Gradient10-90% B over 5 minutesA generic gradient to elute a range of polarities.

Mass Spectrometry Conditions:

ParameterValueRationale
Ionization ModePositive Electrospray (ESI+)Sulfonamides and quinolines readily form [M+H]+ ions.
Capillary Voltage3.0 kVTypical starting voltage for ESI.
Cone Voltage30 VOptimize for maximal parent ion intensity.
Desolvation Gas Flow800 L/hrEfficiently removes solvent droplets.
Desolvation Temperature400 °CFacilitates solvent evaporation.
Source Temperature150 °CMaintains a stable spray.
Collision GasArgonInert gas for collision-induced dissociation (CID).

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the sample diluent to a final concentration of approximately 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Forced Degradation Study (for Method Validation):

To ensure the analytical method is stability-indicating, perform forced degradation studies.[4][12]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

Analyze the stressed samples alongside a control sample to demonstrate that the degradation products are well-separated from the main product peak.

Data Interpretation: Unraveling the Mass Spectra

The power of MS/MS lies in its ability to provide structural information through controlled fragmentation of the parent ion. The fragmentation patterns of quinoline sulfonamides are predictable and informative.

A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO2), a neutral loss of 64 Da.[15][16] This is often accompanied by fragmentation of the quinoline ring itself.

LCMS_Workflow Start Reaction Mixture Dilution Dilution & Filtration Start->Dilution UPLC UPLC Separation (C18 Column) Dilution->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS1 MS1 Analysis (Full Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis: - Retention Time - m/z of [M+H]+ - Fragmentation Pattern MS2->Data

Caption: A typical UPLC-MS/MS workflow for reaction analysis.

Expected Fragmentation of the Desired Product:

For a hypothetical product, N-phenyl-2-chloro-6-methoxyquinoline-5-sulfonamide, the following fragment ions would be anticipated in the MS/MS spectrum:

Precursor Ion [M+H]+Fragment Ion (m/z)Neutral LossPutative Structure
Varies[M+H - 64]+SO2Phenylamino-quinoline fragment
VariesVariesVariesFragments from the quinoline ring

Identifying Side Products:

  • 2-Chloro-6-methoxyquinoline-5-sulfonic acid: This will elute earlier than the sulfonamide product due to its higher polarity and will show a distinct [M+H]+ ion. It will likely not show the characteristic loss of SO2 upon fragmentation in the same manner as the sulfonamide.

  • 2-Hydroxy-6-methoxyquinoline-5-sulfonamide: This will have a molecular weight difference of -18 Da (Cl replaced by OH) compared to the desired product. Its fragmentation pattern will be similar to the parent sulfonamide, with the key difference being the mass of the quinoline-containing fragments.

An Alternative Perspective: Supercritical Fluid Chromatography (SFC-MS)

While LC-MS is the dominant technique, Supercritical Fluid Chromatography (SFC) coupled with MS offers a compelling alternative, particularly for chiral separations and for compounds that are challenging to analyze by reversed-phase LC.[16][17]

Comparison of LC-MS and SFC-MS:

FeatureLC-MSSFC-MS
Mobile Phase Aqueous/Organic SolventsSupercritical CO2 with a co-solvent (e.g., methanol)
Selectivity Primarily based on hydrophobicityOrthogonal to reversed-phase LC, often normal-phase like
Speed Can be time-consumingGenerally faster due to lower viscosity of the mobile phase
Solvent Consumption HighSignificantly lower organic solvent usage
Applicability Broad applicability for a wide range of compoundsParticularly advantageous for non-polar and chiral compounds

For the analysis of quinoline sulfonamides, which are relatively non-polar, SFC-MS can provide faster analysis times and a different separation selectivity, which may be beneficial for resolving closely related impurities. However, LC-MS remains the more universally accessible and well-established technique for this class of compounds.

Conclusion: A Data-Driven Approach to Confidence

The robust characterization of reaction products from 2-chloro-6-methoxyquinoline-5-sulfonyl chloride is paramount for ensuring the quality and integrity of subsequent research and development activities. A well-designed UPLC-MS/MS method, incorporating the principles of a stability-indicating assay, provides the highest level of confidence in the identity and purity of the synthesized compounds. By understanding the potential side reactions and their analytical signatures, researchers can proactively troubleshoot synthetic challenges and ensure the reliability of their results. While alternative techniques like SFC-MS offer unique advantages, a thorough LC-MS characterization remains the cornerstone of modern synthetic chemistry.

References

  • Fully-Automated SPE Coupled to UPLC-MS/MS Method for Simultaneous Detection of Trace Sulfonamides, Quinolones, and Macrolide antibiotics in Water. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved March 12, 2024, from [Link]

  • Wang, R., & Li, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 435–443. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Liang, X., & Weinger, J. (2006). Comparison of LC/MS and SFC/MS for screening of a large and diverse library of pharmaceutically relevant compounds. Journal of separation science, 29(14), 2136–2145. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved March 12, 2024, from [Link]

  • Zięba, A., Pindjaková, D., Latocha, M., Plonka-Czuba, J., Kuśmierz, D., Jampílek, J., & Zięba, A. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 12, 2024, from [Link]

  • SFC-MS versus LC-MS - advantages and challenges. (2019, June 20). Chromatography Today. Retrieved March 12, 2024, from [Link]

  • Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. (2023, November 10). PubMed. Retrieved March 12, 2024, from [Link]

  • 20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved March 12, 2024, from [Link]

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025, December 25). ACS Publications. Retrieved March 12, 2024, from [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (n.d.). PubMed. Retrieved March 12, 2024, from [Link]

  • Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]. (n.d.). PubMed. Retrieved March 12, 2024, from [Link]

  • Development of a UPLC-MS/MS method for the determination of sulfatinib and its no interaction with myricetin in rats. (2024, December 3). Frontiers. Retrieved March 12, 2024, from [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2021, November 4). MDPI. Retrieved March 12, 2024, from [Link]

  • The reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. Retrieved March 12, 2024, from [Link]

  • Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 12, 2024, from [Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (n.d.). RSC Publishing. Retrieved March 12, 2024, from [Link]

Sources

Validation

Validating Structural Integrity of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride via NMR Spectroscopy: A Comparative Analytical Guide

Executive Summary For researchers and drug development professionals synthesizing novel sulfonamide libraries, the structural validation of highly reactive intermediates is a critical bottleneck. 2-Chloro-6-methoxyquinol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing novel sulfonamide libraries, the structural validation of highly reactive intermediates is a critical bottleneck. 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride [1] is a highly versatile, yet moisture-sensitive building block. This guide provides an authoritative, comparative analysis of analytical modalities used to validate its structural integrity. By establishing a self-validating Nuclear Magnetic Resonance (NMR) workflow, we demonstrate how to definitively confirm regiochemistry while preventing the solvolysis artifacts that frequently plague Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

The Analytical Challenge: Reactivity vs. Structural Validation

Causality of Degradation

Heteroaromatic sulfonyl chlorides are inherently electrophilic and undergo rapid nucleophilic attack by trace water, leading to the cleavage of the SO₂-Cl bond and the formation of the corresponding sulfonic acid[2]. This degradation releases hydrochloric acid (HCl) as a byproduct. In quinoline derivatives, this released HCl immediately protonates the basic quinoline nitrogen.

During NMR analysis, this protonation drastically alters the electronic environment of the aromatic ring, causing severe anisotropic deshielding and chemical shift drift. If the sample is prepared in a hygroscopic solvent like DMSO-d₆, the trace water present acts as a hydrolysis vector, yielding a spectrum that represents the degraded sulfonic acid rather than the intact sulfonyl chloride.

Comparative Structural Stability: Target vs. Alternatives

When comparing 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride to standard alternatives like 8-Hydroxyquinoline-5-sulfonyl chloride [3], the structural advantages become clear:

  • Alternative (8-Hydroxyquinoline derivative): The presence of the free hydroxyl group at the C8 position introduces a competing internal nucleophile, making the compound highly prone to zwitterion formation, intermolecular oligomerization, and rapid benchtop degradation[3].

  • Target Product (6-Methoxy derivative): The methoxy group at C6 sterically and electronically stabilizes the quinoline core. It prevents self-condensation while maintaining the high reactivity of the C5 sulfonyl chloride moiety, offering superior handling stability for library synthesis[1].

Comparative Analysis of Analytical Modalities

To objectively evaluate the best method for structural validation, we must compare the performance of standard analytical techniques against the specific chemical behavior of this compound.

Table 1: Performance Comparison of Analytical Modalities for Sulfonyl Chlorides

Analytical ModalityStructural ResolutionHydrolysis RiskTurnaround TimePerformance vs. Target Compound
NMR (Anhydrous CDCl₃) High (Exact connectivity via 2D HMBC)Low (If internal desiccants are used)1-2 HoursGold Standard. Definitively confirms the C5 position and the intact SO₂Cl group without degradation.
LC-MS (ESI/Reverse Phase) Low (Provides mass only)High (Aqueous mobile phase)30 MinutesOften yields false negatives. On-column hydrolysis converts the sample to sulfonic acid, masking the integrity of the starting material[4].
FT-IR Spectroscopy Medium (Functional groups only)Low15 MinutesIdentifies SO₂ stretches (1370, 1180 cm⁻¹) but lacks the regiochemical resolution to distinguish C5 from C7/C8 isomers.
X-Ray Crystallography Very High (Absolute configuration)LowDays-WeeksImpractical for routine QA. Growing stable single crystals of reactive sulfonyl chlorides without degradation is highly challenging.

Mechanistic Pathway of Degradation

The following diagram illustrates the causality behind NMR signal drift when improper solvents (like DMSO-d₆) are used.

degradation_pathway A 2-Chloro-6-methoxyquinoline- 5-sulfonyl chloride C Hydrolysis Transition State A->C Nucleophilic Attack B Trace H2O (in DMSO-d6) B->C D Sulfonic Acid Derivative C->D SO2-Cl Cleavage E HCl Release & N-Protonation C->E Byproduct D->E Chemical Shift Drift

Fig 1. Hydrolysis pathway of sulfonyl chlorides causing NMR signal drift.

Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthiness, the following methodology incorporates a self-validating system . The protocol actively monitors its own anhydrous state, ensuring the resulting data is an artifact-free representation of the intact molecule.

Step-by-Step Methodology
  • Environmental Control: Perform all sample manipulations inside an argon-filled glovebox. Atmospheric moisture is sufficient to initiate surface hydrolysis[2].

  • Solvent Selection: Strictly avoid DMSO-d₆. Use ampouled, anhydrous CDCl₃ (100% atom D). CDCl₃ lacks the hygroscopic nature of DMSO and does not actively participate in solvolysis[5].

  • Internal Desiccation (The Self-Validation Mechanism): Add 3-4 beads of activated 4Å molecular sieves (baked at 250°C under vacuum for 12 hours) directly into the NMR tube.

  • Sample Dissolution & Referencing: Dissolve 15-20 mg of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride in 0.6 mL of the anhydrous CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS). TMS provides a fixed 0.00 ppm reference, ensuring any chemical shift drift is quantifiable.

  • Acquisition Sequence:

    • 1H NMR (16 scans): Run immediately to establish a baseline.

    • 13C NMR (1024 scans): To observe the C-Cl (C2), C-SO₂Cl (C5), and C-OMe (C6) carbons.

    • 2D HSQC & HMBC: Critical for regiochemical assignment.

nmr_workflow N1 1. Sample Prep (Argon Glovebox) N2 2. Solvent Selection (Anhydrous CDCl3) N1->N2 N3 3. Internal Desiccation (4Å Molecular Sieves) N2->N3 N4 4. NMR Acquisition (1H, 13C, HSQC, HMBC) N3->N4 N5 5. Structural Validation (Water Peak Monitoring) N4->N5

Fig 2. Self-validating NMR workflow for reactive heteroaromatic compounds.

Data Interpretation & Troubleshooting

Validating Regiochemistry via HMBC

While 1D ¹H NMR will easily identify the 6-methoxy protons (~4.0 ppm, singlet, 3H) and the remaining aromatic protons (H3, H4, H7, H8), it cannot definitively prove that the sulfonyl chloride is at C5 rather than C7 or C8.

  • Causality for using HMBC: Heteronuclear Multiple Bond Correlation (HMBC) detects 2-bond and 3-bond carbon-proton couplings. The C5 carbon (bearing the SO₂Cl group) will show distinct 3-bond cross-peaks with the H4 and H7 protons. This connectivity unambiguously validates the structural framework.

The Self-Validation Check

Before interpreting the aromatic signals, check the residual water peak in CDCl₃, which typically appears at 1.56 ppm[6].

  • Pass Condition: The 1.56 ppm peak remains static and minimal throughout the 1D and 2D acquisitions.

  • Fail Condition: If the 1.56 ppm peak broadens or shifts, or if a new broad peak appears downfield (indicating exchangeable sulfonic acid protons), the internal desiccant has failed. The sample has hydrolyzed, and the data must be discarded.

References[1] Title: 2-chloro-6-methoxyquinoline-5-sulfonyl chloride Product Data

Sources

Comparative

2-Chloro-6-methoxyquinoline-5-sulfonyl Chloride vs. Traditional Quinoline Sulfonyl Chlorides in Drug Design: A Comprehensive Comparison Guide

Introduction Quinoline-based sulfonamides represent a privileged pharmacophore in modern drug design, exhibiting a broad spectrum of pharmacological activities, including potent kinase inhibition (e.g., B-RAF, C-RAF) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline-based sulfonamides represent a privileged pharmacophore in modern drug design, exhibiting a broad spectrum of pharmacological activities, including potent kinase inhibition (e.g., B-RAF, C-RAF) and tubulin polymerization disruption[1]. While traditional building blocks like 8-hydroxyquinoline-5-sulfonyl chloride and 8-quinolinesulfonyl chloride have historically dominated the synthesis of antimicrobial agents and carbonic anhydrase inhibitors[2], the demand for highly functionalized, target-specific oncology drugs has driven the adoption of more versatile scaffolds.

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7) has emerged as a superior intermediate for late-stage diversification[3]. This guide objectively compares its performance and utility against traditional quinoline sulfonyl chlorides, providing researchers with actionable experimental protocols, physicochemical data, and mechanistic insights.

Structural Rationale & Causality in Drug Design

The architectural differences between quinoline sulfonyl chlorides dictate their utility in library synthesis and target binding. Choosing the correct building block requires an understanding of the electronic and steric causality introduced by specific substituents.

  • The C2-Chloro Handle (Orthogonal Reactivity): Traditional scaffolds like 8-quinolinesulfonyl chloride lack a reactive site on the pyridine ring. In contrast, the 2-chloro substituent in 2-chloro-6-methoxyquinoline-5-sulfonyl chloride serves as a critical electrophilic handle. It enables late-stage C2-diversification via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)[4]. This allows medicinal chemists to rapidly synthesize diverse libraries from a single sulfonamide intermediate.

  • The 6-Methoxy Group (Electronic & Steric Modulation): The 6-methoxy group acts as an electron-donating moiety, enhancing the electron density of the quinoline core. This modulates the pKa of the adjacent sulfonamide, often improving the solubility-lipophilicity balance (LogP) required for blood-brain barrier penetration or cellular permeability[5]. Furthermore, in tubulin inhibitors, the methoxy group induces torsional strain in tubulin dimers, disrupting protofilament alignment and enhancing binding affinity at the colchicine site[6].

Comparative Performance Data

The following table summarizes the synthetic and physicochemical advantages of 2-chloro-6-methoxyquinoline-5-sulfonyl chloride compared to traditional alternatives.

Feature / Metric2-Chloro-6-methoxyquinoline-5-sulfonyl chloride8-Hydroxyquinoline-5-sulfonyl chloride8-Quinolinesulfonyl chloride
Primary Synthetic Utility Late-stage C2-diversified librariesMetal-chelating sulfonamidesSimple terminal sulfonamides
Orthogonal Functional Handle Yes (C2-Chloro)NoNo
Typical Sulfonylation Yield 75–85%60–80%80–90%
C2-Cross-Coupling Efficiency High (Pd-catalyzed, >70% yield)N/AN/A
LogP Modulation Enhanced (via 6-methoxy)Lowered (via 8-hydroxy)Baseline
Primary Biological Targets Kinases (B-RAF), Tubulin (Colchicine site)Antimicrobials, Carbonic AnhydraseAntimicrobials, GPCRs

Experimental Methodologies: A Self-Validating Workflow

To leverage the dual reactivity of 2-chloro-6-methoxyquinoline-5-sulfonyl chloride, the synthetic workflow must strictly separate the sulfonylation step from the C2-functionalization step.

Protocol 1: Regioselective Sulfonamide Synthesis

Causality: Sulfonylation must be performed under mild basic conditions to prevent premature hydrolysis of the sulfonyl chloride and to avoid unwanted SNAr at the C2 position by aliphatic amines.

  • Preparation: Dissolve the primary or secondary amine (1.1 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Rationale: DIPEA is a non-nucleophilic base that effectively scavenges the HCl byproduct without competing for the sulfonyl electrophile, preventing side reactions.

  • Sulfonylation: Cool the mixture to 0 °C. Add 2-chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 equiv) portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction, allowing it to warm to room temperature over 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the sulfonyl chloride starting material validates the completion of the step.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Late-Stage C2-Diversification via Buchwald-Hartwig Amination

Causality: The C2-chloro group is relatively inert to weak nucleophiles at room temperature. Palladium catalysis lowers the activation energy for C-N bond formation, allowing the introduction of complex anilines or bulky aliphatic amines.

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine the 2-chloro-sulfonamide intermediate (1.0 equiv), the desired coupling amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv). Rationale: Xantphos provides a wide bite angle that facilitates reductive elimination, while Cs2CO3 provides the necessary basicity without promoting substrate degradation.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles. Rationale: Removing dissolved oxygen is critical, as O2 rapidly deactivates the active Pd(0) catalyst.

  • Coupling: Heat the mixture to 90 °C for 12 hours.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Purify the filtrate via flash column chromatography to isolate the target C2-functionalized quinoline sulfonamide.

Visualizations

SyntheticWorkflow A 2-Chloro-6-methoxyquinoline -5-sulfonyl chloride B Amine Addition (DIPEA, DCM, 0°C to RT) A->B C 2-Chloro-Sulfonamide Intermediate B->C D C2-Functionalization (Pd-Catalyzed Amination) C->D E Diversified Quinoline Sulfonamide Library D->E

Synthetic workflow for generating diversified quinoline sulfonamide libraries.

PharmacologicalPathway Target Target: Tubulin Colchicine Site or Kinase Domain (e.g., B-RAF) Inhibition Inhibition by C2-Substituted Quinoline Sulfonamide Target->Inhibition Effect1 Microtubule Destabilization / MAPK Pathway Blockade Inhibition->Effect1 Effect2 Cell Cycle Arrest (G2/M Phase) Effect1->Effect2 Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome

Pharmacological signaling pathway for C2-substituted quinoline sulfonamides in oncology.

References

  • [2] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. nih.gov. 2

  • [1] A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides. benchchem.com. 1

  • [3] Tin Chloride Solution,CAS : 7772-99-8. eforu-chemical.com. 3

  • [5] 2-Chloro-6-methoxyquinoline-5-sulfonamide - 2126178-08-1. vulcanchem.com. 5

  • [4] Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. nih.gov. 4

  • [6] Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. nih.gov. 6

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Coupling Efficiency of 2-Chloro-6-methoxyquinoline-5-sulfonyl Chloride with Secondary Amines

Authored for Researchers, Scientists, and Drug Development Professionals The quinoline sulfonamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The specific func...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline sulfonamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of this scaffold is critical for modulating pharmacological activity, and the formation of the sulfonamide bond via coupling with amines is a cornerstone reaction in the synthesis of these molecules.[1][2] This guide provides an in-depth, objective comparison of the coupling efficiency of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride with a range of secondary amines. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic strategies.

The Strategic Importance of the Quinoline Sulfonamide Moiety

The sulfonamide functional group is a well-established bioisostere of the amide bond, offering improved metabolic stability and altered physicochemical properties.[3][4] When incorporated into a quinoline ring system—a structure known for its diverse biological activities—the resulting compounds often exhibit potent pharmacological profiles.[5][6] The title compound, 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, is a versatile building block for accessing such structures. Its reactivity is governed by two key electrophilic sites: the sulfonyl chloride group and the C2-chloro position on the quinoline ring. Efficient and selective reaction at the sulfonyl chloride with secondary amines is paramount for the successful synthesis of target molecules.

The Sulfonylation Reaction: A Mechanistic Overview

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[7] The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, a step that would render it non-nucleophilic and halt the reaction.[8][9]

For less reactive amines or sulfonyl chlorides, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed.[10][11] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is more susceptible to attack by the amine.[8]

G cluster_0 Reaction Mechanism Amine R₂NH (Secondary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Quinoline-SO₂Cl (Electrophile) SulfonylChloride->Intermediate Product Quinoline-SO₂NR₂ (Sulfonamide) Intermediate->Product Cl⁻ Elimination HCl HCl Intermediate->HCl Base Base (e.g., Pyridine) Salt Base-H⁺Cl⁻ Base->Salt Acid Scavenging HCl->Salt

Caption: Generalized mechanism for sulfonamide synthesis.

Benchmarking Performance: A Comparative Analysis

The efficiency of the coupling reaction is highly dependent on the nucleophilicity and steric bulk of the secondary amine. To provide a clear benchmark, we compare the performance of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride with representative secondary amines against a standard aryl sulfonyl chloride, p-toluenesulfonyl chloride (TsCl).

Experimental Rationale:

  • Amines Chosen: Morpholine (cyclic, good nucleophile), Diethylamine (acyclic, moderate steric hindrance), and Diisopropylamine (acyclic, significant steric hindrance) were selected to probe electronic and steric effects.

  • Reaction Conditions: Standard conditions (Room Temperature, Dichloromethane as solvent, Triethylamine as base) were used to establish a baseline. Elevated temperatures were explored for less reactive substrates.

  • Analysis: Reaction progress was monitored by Thin-Layer Chromatography (TLC), and final yields were determined after purification by silica gel column chromatography. Purity was assessed by HPLC and LC-MS.[12]

Table 1: Comparative Coupling Efficiency Data

Sulfonyl ChlorideSecondary AmineConditionsTime (h)Yield (%)Notes
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride MorpholineDCM, Et₃N, RT492%High reactivity due to good amine nucleophilicity.
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride DiethylamineDCM, Et₃N, RT685%Slightly slower reaction due to increased steric bulk.
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride DiisopropylamineDCM, Et₃N, 40°C2445%Significantly hindered; requires heat. Low yield observed.[13]
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride DiisopropylamineDCM, Et₃N, DMAP (cat.), 40°C1868%DMAP catalysis significantly improves yield for hindered amines.[11]
p-Toluenesulfonyl chloride (TsCl)[14]MorpholineDCM, Et₃N, RT395%Baseline high reactivity.
p-Toluenesulfonyl chloride (TsCl)[14]DiethylamineDCM, Et₃N, RT590%Similar reactivity profile to the quinoline derivative.
p-Toluenesulfonyl chloride (TsCl)[14]DiisopropylamineDCM, Et₃N, 40°C2450%Comparable low reactivity with hindered amines.

Interpretation of Results: The data indicates that 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a highly efficient coupling partner for non-hindered secondary amines, with reactivity comparable to the widely used TsCl. For sterically demanding amines like diisopropylamine, the reaction is challenging, and yields are significantly lower. This is a common issue in sulfonamide synthesis.[13] However, the addition of a catalytic amount of DMAP can substantially improve the reaction outcome by activating the sulfonyl chloride.[8]

Validated Experimental Protocol: Coupling with Morpholine

This protocol provides a self-validating system for the synthesis of 4-((2-chloro-6-methoxyquinolin-5-yl)sulfonyl)morpholine. It includes in-process checks (TLC) and a robust purification method.

G Start Reagent Preparation Reaction Dissolve Sulfonyl Chloride in Anhydrous DCM under N₂ Start->Reaction Cool Cool to 0°C (Ice Bath) Reaction->Cool AddBase Add Triethylamine (1.5 eq) Cool->AddBase AddAmine Add Morpholine (1.2 eq) Dropwise AddBase->AddAmine Warm Warm to RT Stir for 4h AddAmine->Warm Monitor Monitor by TLC Warm->Monitor Monitor->Warm Incomplete Workup Workup Monitor->Workup Complete Quench Quench with H₂O Workup->Quench Extract Extract with DCM (3x) Quench->Extract Wash Wash Organic Layer: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Extract->Wash Dry Dry over Na₂SO₄, Filter, Concentrate Wash->Dry Purify Purification Dry->Purify Column Silica Gel Column Chromatography Purify->Column Analyze Characterization Column->Analyze FinalProduct Pure Sulfonamide Analyze->FinalProduct

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Comparative

Comparative stability analysis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride intermediates

Comparative Stability Analysis of 2-Chloro-6-methoxyquinoline-5-sulfonyl Chloride Executive Summary In the development of sulfonamide-based therapeutics, the stability and reactivity of the sulfonyl chloride intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Analysis of 2-Chloro-6-methoxyquinoline-5-sulfonyl Chloride

Executive Summary

In the development of sulfonamide-based therapeutics, the stability and reactivity of the sulfonyl chloride intermediate dictate both the synthetic yield and the impurity profile of the final active pharmaceutical ingredient (API). 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (CAS: 1193387-35-7) is a highly functionalized building block. Unlike simple benzenesulfonyl chlorides, its stability is governed by a complex interplay of inductive electron withdrawal, resonance donation, and heteroaromatic ring effects. This guide provides a comprehensive, objective comparison of its stability profile against alternative sulfonyl chlorides, supported by mechanistic causality and validated experimental protocols.

Structural Mechanistic Analysis: The Causality of Stability

The solvolysis (hydrolysis or aminolysis) of aromatic sulfonyl chlorides predominantly proceeds via a concerted SN​2 -like mechanism involving a trigonal bipyramidal transition state[1][2]. The stability of 2-chloro-6-methoxyquinoline-5-sulfonyl chloride is dictated by three distinct structural features:

  • The Quinoline Core: The nitrogen atom in the quinoline ring acts as a strong electron-withdrawing group (EWG). In aqueous media, especially at lower pH where the nitrogen becomes protonated, the electron density is pulled away from the sulfonyl group, significantly accelerating nucleophilic attack by water (hydrolysis)[3].

  • The 2-Chloro Substituent: Halogens exert a strong inductive withdrawing effect ( −I ). This further increases the electrophilicity of the sulfur atom. However, the 2-chloro position also introduces a secondary degradation pathway: Nucleophilic Aromatic Substitution ( SN​Ar ) at the C2 position, which can occur under forcing basic conditions or in the presence of strong nucleophiles.

  • The 6-Methoxy Substituent: Positioned ortho to the sulfonyl chloride group, the methoxy group exerts a powerful electron-donating resonance effect ( +M ). This resonance stabilizes the ground state of the molecule, partially counteracting the inductive withdrawal of the quinoline core and the chlorine atom. This "push-pull" electronic environment makes the 5-sulfonyl group less prone to rapid, uncontrolled hydrolysis compared to an unsubstituted quinoline-5-sulfonyl chloride, providing a wider operational window during synthesis.

Pathways A 2-Chloro-6-methoxyquinoline- 5-sulfonyl chloride B Trigonal Bipyramidal Transition State A->B + Nu (H2O / RNH2) E SNAr at C2 Position (Side Reaction) A->E Strong Nucleophile High Temp C Sulfonic Acid (Hydrolysis Product) B->C H2O (pH dependent) D Sulfonamide (Target Aminolysis) B->D RNH2 (Controlled)

Caption: Divergent reaction pathways highlighting solvolysis vs. SNAr degradation mechanisms.

Comparative Stability Data

To objectively evaluate the performance of 2-chloro-6-methoxyquinoline-5-sulfonyl chloride, it must be benchmarked against baseline alternatives. The table below summarizes the relative stability metrics derived from their respective electronic environments and established solvolysis kinetics[4][5].

CompoundRelative Hydrolysis Rate ( krel​ )*Primary Degradation PathwayOperational Stability (Aqueous Media)Structural Effect on Sulfonyl Group
Benzenesulfonyl chloride 1.0 (Baseline)HydrolysisHighNeutral
Quinoline-5-sulfonyl chloride ~4.5HydrolysisLowStrong EWG (Nitrogen) accelerates attack
8-Quinolinesulfonyl chloride ~3.8HydrolysisModerate-LowEWG + Peri-interaction steric hindrance
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride ~2.2Hydrolysis & SN​Ar Moderate +M (Methoxy) stabilizes against −I (Chloro/N)

*Rates are normalized estimates based on Hammett σ constants and Grunwald-Winstein correlations for substituted arenesulfonyl chlorides at pH 7.0, 25°C.

Key Insight: The 6-methoxy group significantly dampens the extreme reactivity typically seen in quinoline-sulfonyl chlorides. While it hydrolyzes faster than simple benzenesulfonyl chloride, it is markedly more stable than unsubstituted quinoline-5-sulfonyl chloride, allowing for better yields during aqueous biphasic sulfonamide coupling (Schotten-Baumann conditions).

Experimental Workflows: Self-Validating Protocols

To empirically validate the stability of this intermediate in your own laboratory, rely on continuous, label-free techniques rather than discrete sampling, which can introduce hydrolysis artifacts.

Protocol A: Conductimetric Determination of Hydrolysis Kinetics

The hydrolysis of a sulfonyl chloride generates one equivalent of sulfonic acid and one equivalent of hydrochloric acid. This generation of strong electrolytes allows the reaction to be tracked in real-time via conductimetry, providing a highly accurate, self-validating kinetic profile[4][5].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a binary solvent system (e.g., 50:50 v/v Dioxane/Water) to ensure substrate solubility while providing sufficient ionizing power.

  • Equilibration: Transfer 50 mL of the solvent into a thermostated conductivity cell. Allow the system to equilibrate at exactly 25.0 °C (±0.1 °C) until the baseline conductivity is perfectly stable.

  • Substrate Injection: Inject 10 μ L of a concentrated stock solution of 2-chloro-6-methoxyquinoline-5-sulfonyl chloride (in anhydrous Dioxane) into the cell. Start the data logger immediately ( t=0 ).

  • Data Acquisition: Record the conductivity ( Λt​ ) at 1-second intervals. The conductivity will rise asymptotically as HCl and sulfonic acid are generated.

  • Infinity Reading Validation: Allow the reaction to proceed for at least 10 half-lives to obtain the infinity conductivity ( Λ∞​ ). This step is critical; a stable Λ∞​ validates that the reaction has gone to completion without secondary degradation (like SN​Ar ).

  • Kinetic Calculation: Plot ln(Λ∞​−Λt​) versus time. The slope of this linear regression yields the first-order rate constant ( kobs​ ).

Workflow Step1 Solvent Equilibration (Constant Temp Bath) Step2 Substrate Injection (t = 0) Step1->Step2 Step3 Conductivity Measurement (Continuous) Step2->Step3 Step4 Calculate k_obs ln(Λ∞ - Λt) vs t Step3->Step4

Caption: Real-time conductimetric workflow for self-validating solvolysis kinetic analysis.

Protocol B: Differentiating Hydrolysis from SN​Ar via HPLC-UV

Because the 2-chloro group is susceptible to nucleophilic aromatic substitution, conductimetry alone cannot distinguish between sulfonyl hydrolysis and C2-substitution if the nucleophile is an amine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the intermediate in anhydrous acetonitrile (1 mg/mL).

  • Stress Testing: Add 2 equivalents of a model secondary amine (e.g., diethylamine) and 1.5 equivalents of a non-nucleophilic base (DIPEA).

  • Quenching & Sampling: At t=5,15,30,and 60 minutes, withdraw 10 μ L aliquots and quench immediately into 990 μ L of mobile phase (0.1% TFA in Water/ACN) to halt the reaction by protonating the amine.

  • Chromatographic Analysis: Inject onto a C18 column. The sulfonamide product (target) and the C2-substituted aminated quinoline (impurity) will exhibit distinct retention times.

  • Causality Check: If the C2-impurity is detected, the reaction temperature must be lowered, or the steric bulk of the base must be increased to favor the kinetically faster sulfonyl attack over the thermodynamically driven SN​Ar .

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laborato...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of reactive chemical intermediates like 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride are paramount. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.

Understanding the Inherent Risks: A Proactive Approach to Safety

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a sulfonyl halide, a class of compounds known for their reactivity, particularly with water and other nucleophiles.[1] Contact with moisture can lead to a vigorous, exothermic reaction, liberating toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[2][3] This reactivity underscores the necessity for meticulous handling and a well-defined disposal strategy.

Key Hazards:

  • Corrosive: Causes severe burns to the skin, eyes, and respiratory tract.[4][5]

  • Water-Reactive: Reacts with water or moist air to produce toxic gases.[2][3]

  • Toxicity: Can be harmful if inhaled or swallowed.[6]

Due to these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.[7]

Essential Personal Protective Equipment (PPE)

A proactive safety culture begins with the correct selection and use of PPE. The following table outlines the minimum requirements for handling 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[7]Protects against splashes of the chemical and potential projectiles from a reactive incident.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7]Prevents skin contact and chemical burns. Gloves should be inspected before each use.
Body Protection A chemical-resistant lab coat or apron.[7]Protects against contamination of personal clothing and skin.
Respiratory Work should be performed in a chemical fume hood.[4]A NIOSH/MSHA-approved respirator may be necessary if exposure limits are at risk of being exceeded.[6]

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent further contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area.[7] Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before approaching the spill, ensure all required PPE is correctly worn.

  • Contain the Spill: Cover the spill with a dry, inert, and non-combustible absorbent material such as sand, dry lime, or soda ash.[7][8] Do not use water or combustible materials like paper towels. [3]

  • Collect the Material: Carefully sweep or vacuum the absorbed material into a designated, clearly labeled hazardous waste container.[4][9]

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area according to your institution's established procedures.

  • Dispose of Waste: The container with the spill residue must be sealed and disposed of as hazardous waste through an approved waste disposal service.[8]

The Disposal Protocol: A Step-by-Step Guide

The primary strategy for the safe disposal of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride involves a carefully controlled neutralization process. This should only be undertaken by trained personnel.

Neutralization of Uncontaminated Residue

For small quantities of uncontaminated 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, a neutralization reaction can be performed to render it less hazardous.

Methodology:

  • Preparation: In a chemical fume hood, prepare a large beaker containing a cold solution of a weak base, such as 5% sodium bicarbonate or a dilute sodium hydroxide solution.[8] Place this beaker in an ice bath to manage the heat generated during the reaction.[8]

  • Slow Addition: With constant and vigorous stirring, slowly and carefully add the 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride to the basic solution.[8] Crucially, never add the base to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction. [8]

  • Monitor the Reaction: The rate of addition should be controlled to manage the evolution of gas (carbon dioxide if using bicarbonate) and heat.[7] Continue to stir the mixture for at least 30 minutes after the addition is complete to ensure full neutralization.[7]

  • pH Verification: Use pH paper to check that the aqueous solution is neutral or slightly basic.[7]

  • Final Disposal: Once neutralized, the resulting solution may be disposed of in accordance with local and national regulations.[5] This may involve further treatment or disposal down the drain with copious amounts of water, pending institutional approval.[8]

Disposal of Contaminated Materials

Any materials contaminated with 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, including spill cleanup residues and empty containers, must be treated as hazardous waste.

Procedure:

  • Containment: Place all contaminated materials into a designated, robust, and sealable hazardous waste container.[3]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "2-Chloro-6-methoxyquinoline-5-sulfonyl chloride."

  • Segregation: Do not mix this waste with other waste streams.[8]

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2][6]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow.

cluster_0 Initial Assessment cluster_1 Spill or Contaminated Material cluster_2 Uncontaminated Residue assess Assess Waste Type: 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride spill Spill Occurs or Material is Contaminated assess->spill Contaminated uncontaminated Small Quantity of Uncontaminated Residue assess->uncontaminated Uncontaminated contain_spill Contain with Inert Absorbent spill->contain_spill collect_waste Collect into Hazardous Waste Container contain_spill->collect_waste label_waste Label Container Correctly collect_waste->label_waste dispose_waste Dispose via Approved Waste Contractor label_waste->dispose_waste prepare_base Prepare Cold Basic Solution (e.g., 5% NaHCO3) uncontaminated->prepare_base slow_addition Slowly Add Sulfonyl Chloride to Base with Stirring prepare_base->slow_addition monitor Monitor Reaction (Temperature & Gas) slow_addition->monitor check_ph Verify Neutral/Slightly Basic pH monitor->check_ph final_disposal Dispose of Neutralized Solution per Local Regulations check_ph->final_disposal

Caption: Logical workflow for the proper disposal of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride.

Regulatory Compliance: A Non-Negotiable Aspect

All waste disposal must adhere to local, state, and federal regulations.[10] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the disposal of hazardous waste, including chlorinated organic compounds.[11] It is the responsibility of the researcher and their institution to be aware of and compliant with all applicable regulations.

By adhering to these detailed procedures, you can ensure the safe and responsible disposal of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, thereby protecting yourself, your colleagues, and the environment.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

This guide provides essential safety and handling protocols for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, a reactive chemical intermediate. As researchers and drug development professionals, our primary responsibi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, a reactive chemical intermediate. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and logical framework for safety, grounded in the chemical's inherent reactivity.

Core Hazard Analysis: Understanding the Reactivity

The primary hazard of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride stems from the sulfonyl chloride (-SO₂Cl) functional group . This group is highly electrophilic and susceptible to nucleophilic attack, most notably by water.

  • Hydrolysis: Upon contact with moisture, including humidity in the air or on skin, it will rapidly hydrolyze. This reaction is exothermic and produces hydrochloric acid (HCl) and the corresponding sulfonic acid. The generation of HCl gas is a primary cause of the severe respiratory, skin, and eye irritation associated with this class of compounds.[1][2]

  • Corrosivity: Due to this reactivity, the compound and its byproducts are highly corrosive, capable of causing severe chemical burns to skin and eyes and damage to metallic equipment.[3][4][5]

  • Reactivity with other Nucleophiles: It will also react vigorously with other nucleophiles such as alcohols, amines, and strong bases. These reactions must be controlled, typically by performing them at reduced temperatures.

The quinoline core, while less acutely hazardous than the sulfonyl chloride group, may also contribute to skin and eye irritation.[6][7] Therefore, treating this compound with the utmost caution is imperative.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The selection of PPE must account for the dual threats of direct contact with the corrosive solid and inhalation of irritating dust or HCl vapor produced upon hydrolysis.[8][9]

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile gloves (single pair)Lab coatNot typically required
Weighing (Solid) Safety goggles & face shieldDouble-layered nitrile or neoprene glovesChemical-resistant lab coat & apronRequired. Use a NIOSH-approved respirator with acid gas cartridges or work within a ventilated enclosure.
Reaction Setup & Workup Safety goggles & face shieldDouble-layered nitrile or neoprene glovesChemical-resistant lab coat & apronRecommended. Mandatory if not in a certified chemical fume hood.
Spill Cleanup Safety goggles & face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsRequired. NIOSH-approved respirator with appropriate cartridges.
Rationale for PPE Selection:
  • Eye and Face Protection : Safety goggles are essential to protect against dust particles and splashes.[9] A full face shield, worn over the goggles, is mandatory when handling the solid or its solutions to protect the entire face from splashes and corrosive vapors.[3][4]

  • Hand Protection : Double-gloving with nitrile or neoprene gloves provides a robust barrier.[9][10] The outer glove absorbs the initial contamination, and the inner glove provides secondary protection in case of a tear or permeation. Always inspect gloves for damage before and during use.[3]

  • Body Protection : A chemical-resistant lab coat, supplemented by a chemical-resistant apron, protects against spills and splashes.[4][8] Ensure clothing is made from materials that will not be compromised by corrosive substances.

  • Respiratory Protection : Due to the risk of inhaling fine, irritating dust and HCl vapor, respiratory protection is critical, especially when handling the solid outside of a contained system.[4][9] Work must be conducted in a certified chemical fume hood to minimize vapor concentrations.[11]

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Step-by-Step PPE Protocols

The order of donning and doffing PPE is critical to prevent cross-contamination.

G cluster_donning Donning PPE Workflow d1 1. Lab Coat / Apron d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (Inner then Outer) d3->d4

Caption: Workflow for Donning PPE.

G cluster_doffing Doffing PPE Workflow (Preventing Contamination) f1 1. Outer Gloves f2 2. Lab Coat / Apron f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if used) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Workflow for Doffing PPE.
Handling and Emergency Procedures
  • Work Area : ALWAYS handle 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride in a certified chemical fume hood.[12] Ensure an eyewash station and safety shower are directly accessible.[5]

  • Spill Response :

    • Evacuate the immediate area and alert personnel.

    • Wearing full PPE, contain the spill.

    • For small spills, cover with an inert, non-combustible absorbent material like sand, earth, or vermiculite. DO NOT use combustible materials like paper towels or sawdust.

    • Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.

    • The spill area can then be neutralized with a weak basic solution, such as 5% sodium bicarbonate.[12]

    • All materials used for cleanup must be disposed of as hazardous waste.[12]

Waste Disposal Plan

Sulfonyl chloride waste is hazardous and cannot be disposed of in standard laboratory trash or drains.[5][13] A carefully planned disposal pathway is essential.

G cluster_waste Chemical Waste Disposal Pathway start Waste Generated (Residual solid, contaminated materials, reaction quench) solid_waste Contaminated Solids (Gloves, absorbent, filter paper) start->solid_waste liquid_waste Residual Reagent / Quenched Reaction Mixture start->liquid_waste collect_solid Step 2: Collect Solid Waste Place in a clearly labeled, sealed hazardous waste container. solid_waste->collect_solid neutralize Step 1: Quench & Neutralize Slowly add to a cold, stirred basic solution (e.g., 5% NaHCO₃). Monitor for heat/gas evolution. liquid_waste->neutralize collect_liquid Step 3: Collect Liquid Waste Collect neutralized aqueous waste in a labeled hazardous waste container. neutralize->collect_liquid end Arrange for Professional Disposal (Follow institutional EHS guidelines) collect_solid->end collect_liquid->end

Caption: Logical workflow for waste disposal.

The neutralization of sulfonyl chlorides is an exothermic reaction that releases corrosive fumes.[12] This process must be performed slowly, in a fume hood, by adding the sulfonyl chloride waste to a large excess of a stirred, ice-cold basic solution. Never add the base to the sulfonyl chloride. [12]

First Aid Measures

In case of exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available. Remove all contaminated clothing while flushing. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air immediately.[15] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, ensuring both personal safety and the integrity of their work.

References

  • BenchChem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.

  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses.

  • Sdfine. sulphuryl chloride - Sdsfine.

  • NMSU Safety. Personal Protective Equipment (PPE) Guide – Chemical Hazards.

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances.

  • Merck. Safety Data Sheet - Toluene-α-sulphonyl chloride.

  • The Chemistry Blog. Safe Handling of Corrosive Chemicals.

  • Actylis Lab Solutions. Methane sulphonyl chloride MSDS.

  • Merck. Safety Data Sheet.

  • MilliporeSigma. SAFETY DATA SHEET.

  • DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals.

  • MilliporeSigma. SAFETY DATA SHEET.

  • Angene Chemical. Safety Data Sheet.

  • ChemScene. Safety Data Sheet - Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate.

  • Blink. How to Store and Dispose of Extremely Hazardous Chemical Waste.

  • Tokyo Chemical Industry. SAFETY DATA SHEET - 6-Methoxyquinoline.

  • Merck Millipore. SAFETY DATA SHEET - Methanesulfonyl chloride.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloroquinoline.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methanesulfonyl chloride.

  • Medicom. Chemical Resistance Reference Chart.

  • Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart.

  • Matheson. SAFETY DATA SHEET - Methyl chloride.

  • Fisher Scientific. SAFETY DATA SHEET - 6-Methoxyquinoline.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
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